(-)-DHMEQ
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOMATKBBPCLFR-TUAOUCFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432307 | |
| Record name | Dehydroxymethylepoxyquinomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287194-38-1, 287194-40-5 | |
| Record name | rel-2-Hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287194-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroxymethylepoxyquinomicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287194405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroxymethylepoxyquinomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (-)-DHMEQ
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(-)-Dehydroxymethylepoxyquinomicin [(-)-DHMEQ] is a potent, selective, and irreversible inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] Developed through the molecular modification of the natural product epoxyquinomicin C, this compound has demonstrated significant anti-inflammatory and anti-cancer activities in numerous cellular and animal models.[2][3] Its unique mechanism of action, which involves direct, covalent modification of NF-κB subunit proteins, distinguishes it from many other NF-κB inhibitors that target upstream signaling kinases. This direct inactivation of NF-κB at the final step of its activation pathway underscores its specificity and potent biological effects.[4][5] This document provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Direct and Irreversible NF-κB Inactivation
The primary mechanism of this compound involves the direct and irreversible inhibition of NF-κB's DNA-binding capability.[4][5] This is achieved through a highly specific, covalent binding to particular cysteine residues within the NF-κB Rel-family proteins.[5][6]
-
Covalent Binding: Surface plasmon resonance (SPR) and MALDI-TOF mass spectrometry analyses have confirmed that this compound binds to the p65 subunit with a 1:1 stoichiometry.[4][6] The interaction is a covalent bond formed between the inhibitor and the sulfhydryl group of a cysteine residue.[2][6] This covalent binding results in an irreversible inhibitory effect.[2][4][5]
-
Target Specificity: this compound exhibits high specificity for certain cysteine residues. In the canonical NF-κB subunit p65, it exclusively binds to Cysteine 38 (Cys38), which is located near the DNA-binding domain.[4][6][7] It also binds to specific cysteines in other Rel family proteins, including p50, c-Rel, and the non-canonical component RelB, but notably, not to p52.[3][6] This specific interaction is described as a "key and lock" mechanism, where this compound fits into a specific pocket on the NF-κB protein to access the target cysteine, which explains its low toxicity and high selectivity.[2][4][6]
-
Inhibition of DNA Binding: By binding to Cys38 on p65, this compound directly blocks the ability of the NF-κB dimer to bind to its cognate κB DNA sequences in the promoters of target genes.[2][4] This is the principal mechanism of its action.
-
Inhibition of Nuclear Translocation: While initially reported to inhibit the nuclear translocation of NF-κB, it is now understood that this is a secondary effect resulting from the primary inhibition of DNA binding.[2][4][5][6] For the non-canonical subunit RelB, this compound has additional effects; besides inhibiting DNA binding, it also disrupts the interaction between RelB and importin, and it reduces the stability of the RelB protein.[2][3][6]
-
Pathway Inhibition: Through this mechanism, this compound effectively inhibits both the canonical and non-canonical NF-κB signaling pathways.[2][3][4]
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays, highlighting its potency and therapeutic window.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line(s) | Endpoint | Concentration / IC50 | Reference(s) |
|---|---|---|---|---|
| NF-κB Inhibition | Cultured Cells (General) | Effective Concentration | 1 - 10 µg/mL (3.8 - 38 µM) | [7] |
| NF-κB Inhibition (Luciferase Assay) | HEK293 | IC50 | 0.83 ± 0.51 µM | [8] |
| NF-κB Inhibition (DNA Binding) | SP2/0 (Plasmacytoma) | Effective Concentration | 1 - 10 µg/mL | [9] |
| Growth Inhibition | YCU-H891, KB (HNSCC) | IC50 | ~20 µg/mL | [10][11] |
| Growth Inhibition | MT-2, HUT-102 (ATL) | IC50 | >20 µg/mL | [12] |
| Cytotoxicity | Most Cancer Cells | Effective Concentration | ≥30 µg/mL (≥114 µM) | [7] |
| Cytotoxicity | HEK293 | IC50 | 13.82 ± 3.71 µM | [8] |
| Cytotoxicity | SP2/0 (Plasmacytoma) | Non-toxic Concentration | <10 µg/mL (at 24h) |[9] |
Table 2: In Vivo Administration of this compound
| Animal Model | Administration Route | Dosage | Outcome | Reference(s) |
|---|---|---|---|---|
| Various Cancer/Inflammation | Intraperitoneal (IP) | 2 - 12 mg/kg | Potent anti-cancer/anti-inflammatory activity | [6][7] |
| Adult T-cell Leukemia (SCID mice) | Intraperitoneal (IP) | 12 mg/kg | Inhibited tumor formation, reduced mortality | [12] |
| Hormone-insensitive Breast Cancer | Intraperitoneal (IP) | 12 mg/kg | Strongly inhibited tumor growth |[7] |
Detailed Experimental Protocols
The mechanism of this compound has been elucidated through a variety of biochemical and cell-based assays.
3.1. NF-κB DNA-Binding Assay (ELISA-based)
This assay quantifies the ability of active NF-κB in nuclear extracts to bind to a specific DNA sequence.
-
Objective: To measure the direct inhibitory effect of this compound on the DNA-binding activity of NF-κB p65.
-
Methodology:
-
Nuclear Extract Preparation: Culture cells (e.g., SP2/0) to the desired density. For cellular inhibition studies, treat cells with 1-10 µg/mL of this compound for 2 hours before harvesting.[9] Prepare nuclear extracts using a nuclear extraction kit.
-
In Vitro Inhibition: For direct inhibition studies, incubate the prepared nuclear extract with various concentrations of this compound (e.g., 1-10 µg/mL) for 15 minutes at room temperature.[9]
-
Binding Reaction: Add the treated or untreated nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence (5'-GGGACTTTCC-3'). Incubate for 1 hour to allow binding.
-
Detection: Wash the plate to remove non-bound proteins. Add a primary antibody specific to the active site of NF-κB p65, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm). A decrease in absorbance in DHMEQ-treated samples compared to control indicates inhibition of DNA binding.[9]
-
3.2. Western Blot for NF-κB Translocation
This protocol assesses the amount of NF-κB p65 in the cytoplasm versus the nucleus.
-
Objective: To determine if this compound affects the localization of NF-κB p65.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat) and pretreat with this compound (e.g., 1-10 µg/mL) for 2-3 hours.[1][13] Stimulate with an NF-κB activator like TNF-α (20 ng/mL) or PHA (5 µg/mL) for a short duration (e.g., 30 minutes).[1][13]
-
Fractionation: Harvest cells and perform cytoplasmic and nuclear fractionation using a specialized kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from cytoplasmic and nuclear fractions onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA). Incubate with a primary antibody against NF-κB p65. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Re-probe the blot with antibodies for cytoplasmic (e.g., α-tubulin) and nuclear (e.g., Lamin A/C or Histone H1) markers to ensure the purity of the fractions and equal loading.[1][13]
-
3.3. Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability.
-
Objective: To determine the cytotoxic and growth-inhibitory effects of this compound.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., SP2/0, HNSCC lines) in a 96-well plate at a density of ~3x10^5 cells/mL.[14]
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1-40 µg/mL) for a specified period (e.g., 24, 48, or 72 hours).[14][15]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in a microplate reader at approximately 570 nm.[14]
-
Analysis: Express cell viability as a percentage relative to the untreated control. Calculate the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.
-
Signaling Pathway Visualizations
4.1. Overview of NF-κB Signaling and DHMEQ Inhibition
NF-κB signaling is broadly divided into canonical and non-canonical pathways. This compound is unique in its ability to inhibit both by targeting the final effector proteins.
Conclusion
This compound is a highly specific, covalent inhibitor of NF-κB transcription factors. Its mechanism of action—direct binding to and inactivation of NF-κB proteins—is well-elucidated and represents a distinct and advantageous approach to modulating NF-κB activity. By targeting the final step in the activation cascade for both canonical and non-canonical pathways, this compound effectively suppresses the expression of a wide array of NF-κB target genes involved in inflammation and cancer progression.[2][16] The extensive preclinical data, demonstrating potent efficacy and low toxicity, support its potential as a therapeutic agent for various inflammatory diseases and malignancies.[3][7][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neoplasiaresearch.com [neoplasiaresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. DHMEQ, a novel nuclear factor-κB inhibitor, induces selective depletion of alloreactive or phytohaemagglutinin-stimulated peripheral blood mononuclear cells, decreases production of T helper type 1 cytokines, and blocks maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. Antitumour Activity of Dehydroxymethylepoxyquinomycin (DHMEQ): a Literature Review | Umezawa | Creative surgery and oncology [surgonco.ru]
- 17. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
what is (-)-DHMEQ
An In-depth Technical Guide to (-)-DHMEQ for Researchers and Drug Development Professionals
Introduction
(-)-Dehydroxymethylepoxyquinomicin (this compound) is a potent, selective, and irreversible inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] It was synthetically designed based on the structure of epoxyquinomicin C, a natural product isolated from the microorganism Amycolatopsis.[2][3] While the parent compound had weak antibiotic activity and did not inhibit NF-κB, the rationally designed derivative, DHMEQ, demonstrated significant NF-κB inhibitory effects.[2][3]
NF-κB is a critical regulator of genes involved in inflammation, immune response, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many chronic inflammatory diseases and various types of cancer.[3][4] this compound's ability to specifically target and inactivate NF-κB without significant toxicity in preclinical models makes it a valuable tool for research and a promising candidate for therapeutic development.[3][5][6] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, biological activities, and the experimental protocols used to characterize its function.
Chemical Properties
This compound is the (2S, 3S, 4S) enantiomer of dehydroxymethylepoxyquinomicin.[3] The (-)-enantiomer has been shown to be approximately 10 times more effective at inhibiting NF-κB than its (+)-enantiomer, (2R, 3R, 4R)-DHMEQ.[3] Interestingly, the (+)-isomer has been found to activate the antioxidant transcription factor Nrf2, suggesting distinct biological activities for the different stereoisomers.[2][7] For studies focused on NF-κB inhibition, the (-)-enantiomer is predominantly used.[2][8] Racemic DHMEQ is often utilized for animal studies and drug development.[6]
Mechanism of Action
The primary mechanism of this compound is the direct and irreversible inactivation of NF-κB proteins.[1][2] This is achieved through a specific, covalent binding to cysteine residues located within the DNA-binding domains of NF-κB subunit proteins.[2][9]
-
Target Specificity : this compound has been shown to bind specifically to cysteine residues on both canonical and non-canonical NF-κB components, including p65 (at Cys38), cRel (Cys27), RelB (Cys144), and p50 (Cys62).[3][10] It does not, however, bind to p52.[3][10] This covalent modification physically obstructs the ability of the NF-κB dimer to bind to its target DNA sequences (κB sites) in the nucleus.[2][9]
-
Irreversible Inhibition : The formation of a covalent bond between this compound and the cysteine residue results in irreversible inhibition.[2][3] Mass spectrometry and surface plasmon resonance analyses have confirmed a 1:1 binding stoichiometry between this compound and the p65 subunit.[2][9]
-
Inhibition of Nuclear Translocation : While initial reports suggested that this compound inhibits the nuclear translocation of NF-κB, further studies clarified that this is a secondary effect.[2][3][9] The primary action is the inhibition of DNA-binding activity, which subsequently leads to an apparent reduction in nuclear accumulation.[2][8] For the RelB subunit, this compound also inhibits its interaction with importin and reduces its stability.[1][5][8]
The following diagram illustrates the NF-κB signaling pathway and the specific point of inhibition by this compound.
Caption: NF-κB pathway inhibition by this compound.
Quantitative Data
The efficacy of this compound has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative effects.
| Cell Line Category | Cell Line | IC50 Value (µg/mL) | Time Point | Reference |
| Glioblastoma (GBM) | U251 | 13.50 | 72 h | [4] |
| U343MG-a | 11.52 | 72 h | [4] | |
| Head & Neck (HNSCC) | YCU-H891 | ~20 | Not Specified | [11] |
| KB | ~20 | Not Specified | [11] | |
| Feline Sarcoma (FISS) | FISS-10 | 14.15 ± 2.87 | 72 h | [12] |
| FISS-07 | 16.03 ± 1.68 | 72 h | [12] | |
| FISS-08 | 17.12 ± 1.19 | 72 h | [12] | |
| Normal Feline Tissue | 27.34 ± 2.87 | 72 h | [12] |
Note: The higher IC50 value in normal cells compared to sarcoma cells suggests a degree of cancer cell selectivity.
Experimental Protocols
Characterization of this compound involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Cell Viability and Growth Inhibition Assay (XTT)
This protocol is used to determine the dose- and time-dependent effects of this compound on cell proliferation.
-
Cell Seeding : Plate cells (e.g., 2,000 cells/well) in 96-well flat-bottom plates and allow them to adhere overnight.
-
Treatment : Treat cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20 µg/mL) dissolved in a suitable solvent like DMSO, alongside a vehicle control (DMSO alone).[4][13]
-
Incubation : Incubate the plates for desired time periods (e.g., 24, 48, 72 hours).[4]
-
Assay : Remove the culture medium and add fresh medium containing the XTT reagent.
-
Measurement : Incubate according to the manufacturer's instructions and measure the absorbance using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.
-
Analysis : Calculate the percentage of growth inhibition relative to the vehicle control and determine IC50 values.
NF-κB DNA-Binding Assay (ELISA-based)
This assay quantifies the binding of active NF-κB from nuclear extracts to its consensus DNA sequence.
-
Cell Treatment : Culture cells (e.g., 3x10^6 cells) and treat with or without this compound for a specified duration (e.g., 2 hours).[13]
-
Nuclear Extraction : Harvest the cells and isolate nuclear proteins using a nuclear extraction kit.
-
Protein Quantification : Determine the protein concentration of the nuclear extracts using a standard method (e.g., BCA assay).
-
Binding Reaction : Incubate the nuclear extracts (containing NF-κB) with this compound for a short period (e.g., 15 minutes) in vitro.[13]
-
ELISA : Add the mixture to a 96-well plate pre-coated with oligonucleotides containing the NF-κB consensus sequence (5'-GGGACTTTCC-3').
-
Detection : Wash the wells and add a primary antibody specific to the active form of an NF-κB subunit (e.g., p65). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.
-
Measurement : Measure the absorbance to quantify the amount of bound NF-κB.
In Vitro Invasion Assay (Matrigel Chamber)
This protocol assesses the impact of this compound on the invasive potential of cancer cells.
-
Chamber Preparation : Rehydrate Matrigel-coated transwell inserts (e.g., 8 µm pore size) with serum-free medium.
-
Cell Seeding : Suspend cells in serum-free medium containing various non-toxic concentrations of this compound (e.g., 1-10 µg/mL) and seed them into the upper chamber.[13]
-
Chemoattractant : Add medium supplemented with a chemoattractant like fetal bovine serum to the lower chamber.
-
Incubation : Incubate for a period sufficient for invasion to occur (e.g., 24-48 hours).
-
Cell Removal : Remove non-invading cells from the top surface of the membrane with a cotton swab.
-
Staining & Visualization : Fix and stain the invading cells on the bottom surface of the membrane with a stain like crystal violet.
-
Quantification : Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Caption: Workflow for an in vitro cell invasion assay.
In Vivo Antitumor Efficacy Study (Xenograft Model)
This protocol evaluates the therapeutic potential of this compound in a living organism.
-
Animal Model : Use immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Implantation : Subcutaneously or orthotopically implant human cancer cells (e.g., SKOV-3 ovarian cancer cells) into the mice.[14] Allow tumors to establish to a palpable size.
-
Treatment Groups : Randomize mice into control (vehicle) and treatment groups.
-
Drug Administration : Administer this compound or vehicle via a clinically relevant route, most commonly intraperitoneal (IP) injection.[6][15] A typical dosing regimen might be 4-14 mg/kg, administered several times a week.[1][6][14]
-
Monitoring : Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly.
-
Endpoint : At the end of the study (due to tumor size limits or a set time point), euthanize the animals and excise the tumors.
-
Analysis : Compare tumor growth inhibition (TGI) between treated and control groups.[14] Tissues can be collected for further analysis, such as histology (H&E staining) or apoptosis assays (TUNEL staining).[16]
Biological Activities and Therapeutic Potential
This compound exhibits potent anti-inflammatory and anticancer activities across a wide range of preclinical models.
-
Anti-Inflammatory Effects : It effectively suppresses the activation of inflammatory cells like macrophages and mast cells.[3][8] In animal models, IP administration of DHMEQ has been shown to ameliorate conditions such as collagen-induced arthritis, atopic dermatitis, sepsis, and uveitis.[3][10]
-
Anticancer Effects : this compound demonstrates significant activity against various cancers, including adult T-cell leukemia, glioblastoma, breast cancer, multiple myeloma, and ovarian cancer.[6][13][15][16] Its effects are multifaceted:
-
Inhibition of Proliferation : Induces cell cycle arrest, often at the G2/M phase.[4]
-
Induction of Apoptosis : Upregulates pro-apoptotic genes (caspase-3, -8, -9) and downregulates anti-apoptotic genes (Bcl-2, Bcl-xL).[1][16]
-
Inhibition of Metastasis : Reduces cell migration and invasion by downregulating NF-κB target genes like matrix metalloproteinases (MMPs).[4][5]
-
-
Synergistic Activity : this compound can potentiate the cytotoxic effects of conventional chemotherapy agents like cisplatin and temozolomide, as well as radiation therapy.[4][11][14] This suggests its potential use in combination therapies to overcome drug resistance.
-
Safety Profile : A notable feature of DHMEQ is its low toxicity in numerous animal studies.[2][6][16] Intraperitoneal administration, in particular, has been shown to be effective without causing significant systemic toxicity, possibly because the compound's instability in blood limits systemic exposure while concentrating its effect on inflammatory cells in the peritoneal cavity.[6][15]
Caption: Downstream biological effects of this compound.
Conclusion
This compound is a well-characterized and specific inhibitor of the NF-κB signaling pathway. Its unique mechanism of irreversible, covalent binding to NF-κB subunits provides a potent and durable inhibitory effect. Extensive preclinical data have demonstrated its efficacy in models of cancer and inflammatory disease, often with minimal toxicity. The ability to synergize with standard-of-care therapies further enhances its therapeutic potential. As such, this compound remains a valuable lead compound for the development of novel anti-inflammatory and anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NF-κB Inhibitor DHMEQ | Encyclopedia MDPI [encyclopedia.pub]
- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of (2R,3R,4R)-dehydroxymethylepoxyquinomicin (DHMEQ), a new activator of antioxidant transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ [mdpi.com]
- 11. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. neoplasiaresearch.com [neoplasiaresearch.com]
- 15. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
(-)-DHMEQ: A Technical Guide to its Discovery, Mechanism, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) has emerged as a potent and selective small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. Its unique mechanism of irreversible covalent binding to specific cysteine residues on NF-κB subunits has positioned it as a valuable tool for dissecting NF-κB biology and as a promising therapeutic candidate for a range of inflammatory diseases and cancers. This technical guide provides a comprehensive overview of the discovery, history, and detailed experimental methodologies associated with this compound, intended to serve as a resource for researchers in the fields of drug discovery and molecular biology.
Discovery and History
The journey to the discovery of this compound began with the exploration of natural products as sources of novel therapeutic agents. Scientists identified a weak antibiotic, epoxyquinomicin C, isolated from the microorganism Amycolatopsis.[1] While structurally related to other known NF-κB inhibitors like panepoxydone and cycloepoxydone, epoxyquinomicin C itself did not exhibit inhibitory activity against NF-κB.[1]
A breakthrough came from a strategic molecular design approach. Researchers hypothesized that the protruding hydroxymethyl group on epoxyquinomicin C might hinder its interaction with the target.[1] This led to the chemical synthesis of a dehydroxymethylated analog, dehydroxymethylepoxyquinomicin (DHMEQ).[1] Subsequent studies revealed that DHMEQ is a potent inhibitor of NF-κB activation induced by tumor necrosis factor-alpha (TNF-α) in Jurkat T-cell leukemia cells.[1] The racemic mixture of DHMEQ was first synthesized and shown to be effective in animal models, such as ameliorating collagen-induced rheumatoid arthritis in mice via intraperitoneal administration.[1]
Further investigations into the stereochemistry of DHMEQ revealed that the (-)-enantiomer is approximately 10 times more potent in inhibiting NF-κB than the (+)-enantiomer.[2] This discovery of the stereospecificity of its action has made this compound the primary focus for mechanistic studies and further therapeutic development.
Synthesis of this compound
The synthesis of DHMEQ can be achieved in both its racemic and enantiomerically pure forms.
Racemic Synthesis
Racemic DHMEQ can be synthesized from 2,5-dimethoxyaniline in a five-step process.[1][3] This method allows for the production of DHMEQ with over 99.5% purity.[1] A key step in this synthesis involves the predominant formation of the desired active 3,4-syn isomer over the inactive 3,4-anti isomer.[1]
Chemoenzymatic Synthesis of this compound
The enantiomerically pure this compound is prepared using a chemoenzymatic approach, which offers high stereoselectivity.[1][4] This method utilizes a lipase-catalyzed enantioselective resolution.[4] For instance, the hydrolysis of a dihexanoyl ester of a DHMEQ precursor using Burkholderia cepacia lipase can yield the enantiomerically pure (1S,2S,3S) intermediate, which is then converted to (2R,3R,4R)-DHMEQ, the (+)-enantiomer.[4] A similar strategy is employed to obtain the more active (-)-enantiomer.[4]
Mechanism of Action: Covalent Inhibition of NF-κB
This compound exerts its inhibitory effect on the NF-κB signaling pathway through a direct and irreversible mechanism.
NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a critical role in regulating inflammatory responses, cell survival, and proliferation. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as TNF-α, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This releases NF-κB dimers, allowing them to translocate to the nucleus and activate the transcription of target genes.
Diagram of the NF-κB Signaling Pathway and the Point of Inhibition by this compound
Caption: NF-κB signaling and this compound's mechanism of action.
Covalent Modification of NF-κB Subunits
Initial studies suggested that this compound inhibits the nuclear translocation of NF-κB.[5] However, further research revealed a more direct mechanism: this compound covalently binds to specific cysteine residues on the NF-κB protein subunits, which in turn inhibits their DNA-binding activity.[5] This inhibition of DNA binding is the primary event, with the observed decrease in nuclear translocation being a downstream consequence.[5]
Surface plasmon resonance (SPR) and MALDI-TOF mass spectrometry have confirmed that this compound binds to the p65 subunit of NF-κB with a 1:1 stoichiometry.[5] Mass spectrometry analysis of chymotrypsin-digested p65 that had been treated with this compound identified Cys38 as the specific site of covalent modification.[5] This cysteine residue is located near the DNA-binding region of p65. The formation of this covalent bond is irreversible, leading to a sustained inhibition of NF-κB activity.[5] this compound also binds to specific cysteine residues on other NF-κB family members, including p50 and RelB, thereby inhibiting both the canonical and non-canonical NF-κB pathways.[5]
Quantitative Data
The inhibitory activity of this compound has been quantified in various cell lines and experimental systems. The following tables summarize key quantitative data.
Table 1: IC50 Values of this compound for Cell Growth Inhibition
| Cell Line | Cell Type | IC50 (µg/mL) | Incubation Time (h) | Reference |
| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified | [6] |
| KB | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified | [6] |
| U251 | Glioblastoma | ~14 | 72 | [7] |
| U343MG-a | Glioblastoma | ~14 | 72 | [7] |
| U87MG | Glioblastoma | ~14 | 72 | [7] |
| LN319 | Glioblastoma | ~14 | 72 | [7] |
| T98G | Glioblastoma | ~26 | 48 | [7] |
| U138MG | Glioblastoma | ~26 | 48 | [7] |
| FISS-10 | Feline Injection Site Sarcoma | 14.15 ± 2.87 | 72 | [8] |
| FISS-07 | Feline Injection Site Sarcoma | 16.03 ± 1.68 | 72 | [8] |
| FISS-08 | Feline Injection Site Sarcoma | 17.12 ± 1.19 | 72 | [8] |
| Normal Feline Soft Tissue | Normal Cells | 27.34 ± 2.87 | 72 | [8] |
Table 2: Quantitative Inhibition of Cytokine Production by this compound
| Cell Line/System | Stimulus | Cytokine | Concentration of this compound | Inhibition | Reference |
| PHA-stimulated PBMC | PHA | IL-2, IFN-γ | 1 µg/mL | Significant reduction | [9] |
| Jurkat cells | PHA | IL-2, IFN-γ | 1 µg/mL | ~50% reduction | [9] |
| Nasal Polyp Fibroblasts | TNF-α | VCAM-1, ICAM-1, RANTES | 1, 10, 100 nM | Dose-dependent inhibition | [10] |
| Murine Splenocytes | Ovalbumin | Th2 cytokines | Not specified | Significant reduction | [11] |
| Human PBMC | Ovalbumin | Th2 cytokines | Not specified | Significant reduction | [11] |
| Bronchial Epithelial Cells | Not specified | Eotaxin-1 | Not specified | Significant inhibition | [11] |
| THP-1 Macrophages | TiO2 nanoparticles | IL-1β | Not specified | Significant inhibition | [12] |
| MDA-MB-231 cells | None | IL-6, IL-8 | 1-10 µg/mL | Dose-dependent inhibition | [13] |
| MDA-MB-231 cells | TNF-α | IL-6, IL-8 | 1-10 µg/mL | Dose-dependent inhibition | [13] |
| MCF-7 cells | TNF-α | IL-8 | 1-10 µg/mL | Dose-dependent inhibition | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Synthesis of Racemic DHMEQ
A detailed, step-by-step protocol for the synthesis of racemic DHMEQ can be adapted from the general scheme presented in the literature.[1][3] The synthesis typically starts from 2,5-dimethoxyaniline and proceeds through a multi-step reaction sequence to yield the final product. Careful control of reaction conditions is crucial to maximize the yield of the desired 3,4-syn isomer.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol describes the visualization of NF-κB p65 subunit nuclear translocation using immunofluorescence microscopy.
Workflow for NF-κB Nuclear Translocation Assay
Caption: Immunofluorescence workflow for NF-κB translocation.
Protocol:
-
Cell Culture: Seed cells (e.g., FISS-07) on glass coverslips in a 24-well plate and culture overnight.[14]
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µg/ml) for a specified time (e.g., 3 hours).[14] A positive control group treated with an NF-κB activator (e.g., TNF-α) and a negative control group (untreated) should be included.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 5% bovine serum albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides with an anti-fade mounting medium, and visualize using a fluorescence microscope.
-
Analysis: Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal to determine the extent of nuclear translocation.
Western Blot Analysis of NF-κB Nuclear Translocation
This protocol details the detection of NF-κB p65 in nuclear and cytoplasmic fractions by Western blotting.
Protocol:
-
Cell Lysis and Fractionation:
-
Treat cells with this compound and/or an NF-κB activator.
-
Harvest the cells and lyse them in a hypotonic buffer to swell the cell membrane.
-
Disrupt the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle, leaving the nuclei intact.
-
Centrifuge the lysate at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse it in a high-salt nuclear extraction buffer to release nuclear proteins.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against NF-κB p65.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use loading controls such as β-actin for the cytoplasmic fraction and Lamin B1 or Histone H3 for the nuclear fraction to ensure equal protein loading.
-
MALDI-TOF Mass Spectrometry for Covalent Binding Analysis
This protocol outlines the use of MALDI-TOF MS to confirm the covalent binding of this compound to NF-κB p65.
Protocol:
-
Protein-Drug Incubation: Incubate purified recombinant NF-κB p65 protein with an excess of this compound in a suitable buffer (e.g., phosphate buffer) for a sufficient time to allow for covalent bond formation. A control sample of p65 without this compound should be prepared in parallel.
-
Sample Preparation for MALDI-TOF MS:
-
Mix the protein-drug sample with a MALDI matrix solution (e.g., sinapinic acid in acetonitrile and water with trifluoroacetic acid).
-
Spot the mixture onto a MALDI target plate and allow it to air-dry, promoting co-crystallization of the protein and matrix.
-
-
MALDI-TOF MS Analysis:
-
Analyze the samples using a MALDI-TOF mass spectrometer in linear mode for protein analysis.
-
Acquire mass spectra for both the control p65 and the this compound-treated p65.
-
Compare the molecular weights of the two samples. A mass shift in the this compound-treated sample corresponding to the molecular weight of this compound will confirm covalent binding and allow for the determination of the binding stoichiometry.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be used to study the real-time binding kinetics of this compound to NF-κB p65, although the irreversible nature of the covalent bond will result in a very slow dissociation rate.
Protocol:
-
Immobilization of p65: Covalently immobilize purified NF-κB p65 onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. A reference flow cell should be prepared by activating and deactivating the surface without immobilizing the protein.
-
Binding Analysis:
-
Inject a series of concentrations of this compound in a suitable running buffer over the sensor chip surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association of this compound with the immobilized p65.
-
After the association phase, inject the running buffer alone to monitor the dissociation of the compound. Due to the covalent nature of the interaction, the dissociation will be minimal.
-
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka). The dissociation rate constant (kd) will be very low, reflecting the irreversible binding.
Conclusion
This compound stands as a testament to the power of rational drug design based on natural product scaffolds. Its well-characterized, irreversible covalent mechanism of action provides a robust tool for studying NF-κB signaling and offers a promising avenue for the development of novel anti-inflammatory and anti-cancer therapeutics. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into this important molecule and its therapeutic potential.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis of (2R,3R,4R)-dehydroxymethylepoxyquinomicin (DHMEQ), a new activator of antioxidant transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DHMEQ, a novel nuclear factor-κB inhibitor, induces selective depletion of alloreactive or phytohaemagglutinin-stimulated peripheral blood mononuclear cells, decreases production of T helper type 1 cytokines, and blocks maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of inflammatory cytokine secretion by an NF-ĸB inhibitor DHMEQ in nasal polyps fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydroxymethylepoxyquinomicin (DHMEQ), a novel NF-kappaB inhibitor, inhibits allergic inflammation and airway remodelling in murine models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
(-)-Dehydroxymethylepoxyquinomicin [(-)-DHMEQ]: A Technical Guide on its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Dehydroxymethylepoxyquinomicin [(-)-DHMEQ] is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell proliferation, and apoptosis.[1][2] Designed based on the structure of the natural product epoxyquinomicin, DHMEQ has demonstrated significant anti-inflammatory and anticancer activities in numerous preclinical models.[3][4] This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, a summary of its biological activity, detailed experimental methodologies, and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound, with the chemical formula C₁₅H₁₅NO₅, is a synthetic analogue of the microbial metabolite epoxyquinomicin C.[4] Its structure features a benzamide moiety linked to a cyclohexanone ring containing an epoxide. The hydroxyl group at the 2-position of the benzamide moiety has been identified as crucial for its inhibitory activity.[5]
Chemical Name: (2R,3R,4R)-dehydroxymethylepoxyquinomicin CAS Number: 287194-40-5[6]
Synthesis Pathways
Both racemic and enantiomerically pure forms of DHMEQ can be synthesized. The racemic mixture is often used for initial studies, while the enantiomerically pure this compound is typically employed for mechanistic investigations.[7]
Racemic Synthesis of DHMEQ
A common and efficient method for preparing racemic DHMEQ starts from 2,5-dimethoxyaniline and can be completed in five steps, yielding a product with over 99.5% purity.[7] The final step is designed to predominantly form the desired active 3,4-syn isomer.[7]
The general workflow for the racemic synthesis is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of dehydroxymethylepoxyquinomicin analogues as inhibitors of NF-kappaB functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHMEQ | NF-κB inhibitor | Probechem Biochemicals [probechem.com]
- 7. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Cellular Targets of (-)-DHMEQ
Introduction
(-)-Dehydroxymethylepoxyquinomicin, commonly known as this compound, is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Synthetically derived from the microbial metabolite epoxyquinomicin C, this compound has demonstrated significant anti-inflammatory and anti-cancer properties in a multitude of preclinical studies.[3][4] Its unique mechanism of action, which involves the direct and irreversible binding to NF-κB component proteins, distinguishes it from many other NF-κB inhibitors and makes it a valuable tool for research and a promising candidate for therapeutic development.[1][5] This guide provides a comprehensive overview of the cellular targets of this compound, detailing its molecular interactions, impact on signaling pathways, and the experimental methodologies used to elucidate these functions.
Primary Cellular Target: Direct Covalent Modification of NF-κB Family Proteins
The principal mechanism of this compound involves the direct inactivation of NF-κB transcription factors.[6][7] Initially thought to primarily block the nuclear translocation of NF-κB, subsequent research revealed a more direct mode of action: this compound covalently binds to specific cysteine residues within the Rel family of proteins that constitute the NF-κB dimers.[1][3] This binding physically obstructs the ability of NF-κB to bind to its DNA consensus sequence, which is the final step in its activation pathway.[1] The subsequent inhibition of nuclear translocation is now understood to be a secondary effect of this primary inhibition of DNA binding.[3][5]
The interaction is highly specific. This compound forms an irreversible covalent bond with a 1:1 stoichiometry to its target proteins.[1][2] This specificity is attributed to a "key and lock" mechanism, where the molecule fits into a specific pocket on the NF-κB protein before reacting with the cysteine residue.[3][6]
Target Specificity within the Rel Family
This compound selectively targets specific cysteine residues that are crucial for the DNA-binding activity of most Rel family proteins. This allows it to inhibit both the canonical and non-canonical NF-κB pathways.[1][5] The specific proteins and their targeted cysteine residues that have been identified are:
Notably, p52 is not a direct target of this compound as it does not bind to its Cysteine 57 residue.[1][5] In addition to inhibiting DNA binding, the binding of this compound to RelB has been shown to disrupt its interaction with importin and reduce the protein's stability.[2][3] The specific targeting of the CEGRSAGSI domain, present in RelA, c-Rel, and RelB, is thought to be responsible for this selective action.[8][9]
Impact on Cellular Signaling Pathways and Downstream Effects
By directly inhibiting NF-κB, this compound modulates a vast array of downstream cellular processes. The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.
1. NF-κB Signaling Pathway: this compound effectively shuts down the transcriptional activity of NF-κB. This leads to the reduced expression of numerous NF-κB target genes, including:
-
Pro-inflammatory Cytokines: Such as TNF-α, IL-1β, IL-6, and IL-8.[1][2][3]
-
Anti-apoptotic Proteins: Including Bcl-2, Bcl-xL, and XIAP, thereby promoting apoptosis in cancer cells.[3][10]
-
Cell Cycle Regulators: Such as Cyclin D1.[11]
-
Matrix Metalloproteinases (MMPs): Including MMP-2 and MMP-9, which are involved in cell invasion and metastasis.[3][12]
dot
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
2. Other Signaling Pathways: While NF-κB is the primary target, studies have shown that this compound can also affect other signaling cascades, often as a downstream consequence of NF-κB inhibition. For instance, it has been observed to suppress the activation of the JNK/p38 MAPK signaling pathways in a mouse model of lupus.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Inhibitor DHMEQ | Encyclopedia MDPI [encyclopedia.pub]
- 7. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the RelA domain responsible for action of a new NF-kappaB inhibitor DHMEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]
(-)-DHMEQ: A Technical Guide to its Biological Activity and Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. This technical guide provides an in-depth overview of the biological activity and properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, immunology, and drug development.
Introduction
This compound is a derivative of epoxyquinomicin C, a natural product isolated from the microorganism Amycolatopsis[1]. Through molecular design, the removal of a hydroxymethyl group from the parent compound yielded DHMEQ, a potent inhibitor of NF-κB activity[1]. The levorotatory enantiomer, this compound, has been shown to be approximately 10 times more effective in inhibiting NF-κB than its dextrorotatory counterpart, (+)-DHMEQ[1]. Its ability to modulate the NF-κB pathway has positioned this compound as a significant tool for investigating NF-κB-driven pathophysiology and as a potential therapeutic agent for a range of diseases, including cancer and inflammatory disorders[2].
Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB signaling pathway through a direct and irreversible mechanism. It covalently binds to specific cysteine residues within the DNA-binding domain of Rel-family proteins, which are the core components of NF-κB complexes[1][3]. This binding event sterically hinders the NF-κB protein from associating with its target DNA sequences, thereby preventing the transcription of NF-κB-responsive genes[2][4].
The primary mechanism involves the direct inactivation of NF-κB components, which subsequently leads to the inhibition of their nuclear translocation[1][4]. While initial reports suggested that this compound's primary action was the inhibition of nuclear translocation, it is now understood that the inhibition of DNA binding is the preceding and direct cause[1][2].
An alternative, ROS-mediated mechanism has also been proposed. Some studies suggest that DHMEQ can stimulate the production of reactive oxygen species (ROS), which in turn can suppress NF-κB activity[1][4]. This ROS generation may also lead to endoplasmic reticulum (ER) stress, further contributing to the inhibition of the NF-κB signaling pathway[1][4].
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the NF-κB signaling pathway.
Quantitative Data
The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data, including IC50 values for cell growth inhibition and effective concentrations for other biological effects.
Table 1: IC50 Values of this compound for Cell Growth Inhibition
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Assay Method |
| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified | Not Specified |
| KB | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified | Not Specified |
| U251 | Glioblastoma | 13.50 | 72 | XTT |
| U343MG-a | Glioblastoma | 11.52 | 72 | XTT |
| U138MG | Glioblastoma | 18.90 | 72 | XTT |
| T98G | Glioblastoma | 17.50 | 72 | XTT |
| U87MG | Glioblastoma | 14.80 | 72 | XTT |
| LN319 | Glioblastoma | 12.50 | 72 | XTT |
| FISS-10 | Feline Injection-Site Sarcoma | 14.15 ± 2.87 | 72 | Not Specified |
| FISS-07 | Feline Injection-Site Sarcoma | 16.03 ± 1.68 | 72 | Not Specified |
| FISS-08 | Feline Injection-Site Sarcoma | 17.12 ± 1.19 | 72 | Not Specified |
Data compiled from multiple sources[5][6][7].
Table 2: Effective Concentrations of this compound for Various Biological Activities
| Biological Effect | Cell Line/Model | Concentration (µg/mL) | Incubation Time |
| Inhibition of NF-κB DNA binding (in vitro) | SP2/0 cell nuclear extract | 1-10 | 15 min |
| Inhibition of cellular NF-κB activity | SP2/0 cells | 1-10 | 2 h |
| Induction of apoptosis | Cholangiocarcinoma cells | 20 | 48 h |
| Inhibition of cell migration | Glioblastoma cell lines | 10 | Not Specified |
| Inhibition of cell invasion | Glioblastoma cell lines | 5-10 | Not Specified |
| Downregulation of Bcl-xL, Bcl-2, c-myc, cyclin D1 | MT-1 cells | 10 | 4-16 h |
| Upregulation of caspase-3, -8, -9 | MT-1 cells | 10 | 4-16 h |
Data compiled from multiple sources[5][8][9][10].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic or growth-inhibitory effects of this compound and to calculate IC50 values.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
NF-κB DNA Binding Assay (ELISA-based)
This assay quantifies the binding of active NF-κB (specifically the p65 subunit) to its consensus DNA sequence.
Materials:
-
Cells of interest
-
This compound
-
Nuclear extraction kit
-
BCA protein assay kit
-
TransAM™ NF-κB p65 Transcription Factor Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts using the BCA protein assay.
-
Perform the NF-κB p65 DNA binding assay according to the manufacturer's instructions. Briefly: a. Add equal amounts of nuclear extract protein to the wells of the 96-well plate, which are pre-coated with an oligonucleotide containing the NF-κB consensus site. b. Incubate for 1 hour to allow NF-κB binding. c. Wash the wells to remove unbound proteins. d. Add the primary antibody specific for the p65 subunit of NF-κB and incubate. e. Wash the wells and add the HRP-conjugated secondary antibody. f. After incubation and washing, add the developing solution and measure the absorbance at 450 nm with a reference wavelength of 655 nm.
-
Quantify the NF-κB DNA binding activity relative to the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualization of Experimental Workflows
Cell Viability (MTT) Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
NF-κB DNA Binding Assay Workflow
Caption: Workflow for the ELISA-based NF-κB DNA binding assay.
Conclusion
This compound is a well-characterized and potent inhibitor of the NF-κB signaling pathway with significant anti-inflammatory and anti-cancer properties. Its unique mechanism of direct, covalent binding to Rel proteins provides a specific means to modulate NF-κB activity. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers seeking to utilize this compound in their studies. Further investigation into the therapeutic potential of this compound, particularly in combination with other agents, is warranted and will be facilitated by the foundational knowledge outlined herein.
References
- 1. Cell viability assay [bio-protocol.org]
- 2. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
in vitro effects of (-)-DHMEQ on cell lines
An In-Depth Technical Guide to the In Vitro Effects of (-)-DHMEQ
Introduction
(-)-Dehydroxymethylepoxyquinomicin, commonly known as this compound, is a synthetically derived small molecule that has garnered significant attention in cancer research and pharmacology.[1][2] It is a potent, selective, and irreversible inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a family of transcription factors that plays a critical role in regulating immune and inflammatory responses, cell proliferation, apoptosis, and tumorigenesis.[4][5] Constitutive activation of NF-κB is a hallmark of many human malignancies, including glioblastomas, head and neck squamous cell carcinoma (HNSCC), hepatomas, and multiple myeloma, making it a prime therapeutic target.[1][6][7] This technical guide provides a comprehensive overview of the in vitro effects of this compound on various cell lines, detailing its mechanism of action, summarizing quantitative data, and outlining key experimental protocols.
Mechanism of Action: NF-κB Inhibition
This compound exerts its inhibitory effect through a direct and irreversible mechanism.[3][8] Unlike inhibitors that target upstream signaling components, this compound acts on the NF-κB proteins themselves.[9][10]
-
Covalent Binding: The molecule covalently binds to specific cysteine residues on several Rel family proteins, which are the constituents of NF-κB molecules.[8] This binding has been confirmed for p65 (RelA), c-Rel, RelB, and p50, but not for p52.[3][8] For p65, DHMEQ specifically targets the Cys38 residue.[4]
-
Inhibition of DNA Binding: This covalent modification directly inhibits the DNA-binding activity of the NF-κB complex.[8][9]
-
Blockade of Nuclear Translocation: By interfering with the NF-κB proteins, this compound effectively prevents their translocation from the cytoplasm into the nucleus, which is a critical step for their function as transcription factors.[3][7] The inhibition of nuclear translocation is considered a result of the primary inhibition of DNA binding.[8][9]
-
Canonical and Non-canonical Pathways: this compound has been shown to inhibit both the canonical (p65/p50) and non-canonical (RelB) NF-κB pathways.[9]
Core In Vitro Effects on Cancer Cell Lines
This compound demonstrates a range of potent anti-tumor activities across a wide variety of cell lines in vitro.
Inhibition of Cell Growth and Proliferation
A primary effect of this compound is the significant inhibition of cell proliferation in a dose- and time-dependent manner.[1][3] This has been observed in numerous cancer cell types, including:
-
Glioblastoma (GBM): U87, U251, YKG-1, U343MG-a, LN319, T98G, and U138MG cells.[1][11]
-
Head and Neck Squamous Cell Carcinoma (HNSCC): YCU-H891 and KB cells.[6]
-
Hepatoma: Huh-7, HepG2, and Hep3B cells.[7]
-
Adult T-cell Leukemia: TL-Om1, MT-1, KK-1, and ST-1 cells.[3]
-
Multiple Myeloma: RPMI8226 and U266 cells.[5]
-
Pilocytic Astrocytoma: Res286 cells.[12]
Notably, the growth-inhibitory effect is less significant in cell lines that lack constitutive NF-κB activity, such as the K562 cell line, highlighting the inhibitor's selectivity.[3]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[6][7] Treatment with DHMEQ leads to a significant increase in the population of Annexin V-positive cells, a key marker of apoptosis.[3][5] This effect is often dose-dependent.[6] For example, treating multiple myeloma cells (RPMI8226 and U266) with 10 µg/ml of DHMEQ resulted in approximately 45% of the cells undergoing apoptosis within 12 hours.[5] The induction of apoptosis is frequently accompanied by the activation of caspases, such as caspase-3.[1][3]
Mechanistically, DHMEQ-induced apoptosis is associated with the downregulation of anti-apoptotic proteins regulated by NF-κB, including Bcl-xL, Bcl-2, XIAP, and c-IAP2, and the upregulation of pro-apoptotic proteins like Bax.[3][7][13]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the cell cycle, preventing cancer cells from dividing. The specific phase of arrest can vary depending on the cell type. For instance, G2/M arrest has been observed in glioblastoma cell lines, while G0/G1 arrest was noted in adult T-cell leukemia and some hepatoma cells.[3][7][11] This effect is often linked to the decreased expression of key cell cycle regulatory proteins, such as cyclin D1.[3][6][7]
Inhibition of Cell Invasion
This compound has been shown to suppress the invasive capacity of cancer cells in vitro, a critical step in metastasis.[8][14] This has been demonstrated using Matrigel invasion assays in cell lines such as mouse plasmacytoma (SP2/0) and human myeloma (KMS-11, RPMI-8226).[14][15] The mechanism is believed to involve the NF-κB-dependent downregulation of genes associated with invasion, such as matrix metalloproteinases (MMPs), including MMP-2 and MMP-9.[4][8][13]
Synergistic Effects and Chemosensitization
An important finding is the ability of this compound to synergistically enhance the cytotoxicity of conventional chemotherapeutic agents and radiation.[1][6] Low, non-toxic concentrations of DHMEQ can sensitize cancer cells to drugs like cisplatin in HNSCC cells and temozolomide (TMZ) in glioblastoma cells.[1][6] It also sensitizes pilocytic astrocytoma cells to ionizing radiation.[12] This suggests that combining DHMEQ with standard therapies could be a strategy to overcome drug resistance and reduce required doses, thereby minimizing toxicity.[12]
Quantitative Data Summary
The following tables summarize the 50% inhibitory concentration (IC50) values and other quantitative effects of this compound across various cell lines as reported in the literature.
Table 1: IC50 Values for Cell Growth Inhibition
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation(s) |
| YCU-H891, KB | Head and Neck Squamous Cell Carcinoma | ~20 µg/mL | Not Specified | [6][16] |
| U251 | Glioblastoma | ~14 µg/mL | 72 h | [1] |
| U343MG-a | Glioblastoma | ~14 µg/mL | 72 h | [1] |
| U87MG | Glioblastoma | ~14 µg/mL | 72 h | [1] |
| LN319 | Glioblastoma | ~14 µg/mL | 72 h | [1] |
| T98G | Glioblastoma | ~26 µg/mL | 48 h | [1] |
| U138MG | Glioblastoma | ~26 µg/mL | 48 h | [1] |
| FISS-10 | Feline Injection-Site Sarcoma | 14.15 ± 2.87 µg/mL | 72 h | [17] |
| FISS-07 | Feline Injection-Site Sarcoma | 16.03 ± 1.68 µg/mL | 72 h | [17] |
| FISS-08 | Feline Injection-Site Sarcoma | 17.12 ± 1.19 µg/mL | 72 h | [17] |
| HEK293 | Human Embryonic Kidney | 13.82 ± 3.71 µM | Not Specified | [18][19] |
| A-549 | Lung Adenocarcinoma | 24.89 ± 2.33 µM | Not Specified | [19] |
| MCF-7 | Breast Cancer | 79.39 ± 2.98 µM | Not Specified | [19] |
Table 2: Quantitative Effects on Apoptosis and NF-κB Inhibition
| Cell Line(s) | Effect Measured | Treatment | Result | Citation(s) |
| RPMI8226, U266 | Apoptosis (Annexin V) | 10 µg/mL DHMEQ for 12 h | ~45% of cells were apoptotic | [5] |
| PHA-stimulated PBMC | Apoptosis (Annexin V) | 3 µg/mL DHMEQ for 24 h | 30% increase in apoptotic cells | [20] |
| HEK293 | NF-κB Inhibition | DHMEQ | IC50 = 0.83 ± 0.51 µM | [18][19] |
Detailed Experimental Protocols
The following sections describe generalized protocols for key in vitro assays used to evaluate the effects of this compound.
Cell Viability / Proliferation Assay (MTT/XTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 2.5 to 20 µg/mL) or a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plates for specific time periods (e.g., 24, 48, 72 hours).[1]
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the tetrazolium salt (MTT/XTT) into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).[3]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and quantify changes in their expression levels.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p65, Bcl-xL, Cyclin D1, Caspase-3) overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
This compound is a well-characterized inhibitor of the NF-κB pathway with potent in vitro anti-cancer effects. Its ability to directly and irreversibly bind to NF-κB components leads to a cascade of downstream events, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest across a multitude of cancer cell lines.[3][7][11] Furthermore, its capacity to block cell invasion and sensitize tumors to conventional therapies underscores its potential as a valuable agent in oncology.[1][6][8] The comprehensive data and established protocols outlined in this guide provide a solid foundation for researchers and drug development professionals exploring the therapeutic utility of targeting the NF-κB pathway with this compound.
References
- 1. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DHMEQ, a novel NF-kappaB inhibitor, induces apoptosis and cell-cycle arrest in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. NF-кB inhibition by DHMEQ: in vitro antiproliferative effects on pilocytic astrocytoma and concise review of the current literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. neoplasiaresearch.com [neoplasiaresearch.com]
- 19. neoplasiaresearch.com [neoplasiaresearch.com]
- 20. DHMEQ, a novel nuclear factor-κB inhibitor, induces selective depletion of alloreactive or phytohaemagglutinin-stimulated peripheral blood mononuclear cells, decreases production of T helper type 1 cytokines, and blocks maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (-)-DHMEQ for Basic Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2][3] Developed through the molecular modification of a natural product, epoxyquinomicin C, this compound has demonstrated significant anti-inflammatory and anti-tumor activities in a variety of in vitro and in vivo models.[2][3][4] Its unique mechanism of action, which involves the direct and irreversible covalent binding to NF-κB subunits, makes it a valuable tool for basic inflammation research and a promising candidate for therapeutic development.[1][3][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways.
Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB signaling pathway through a direct interaction with the Rel family of proteins, which are the constituent subunits of NF-κB.[1][4] The canonical NF-κB pathway, which is central to inflammation, is primarily composed of p65 (RelA) and p50 heterodimers. The non-canonical pathway involves RelB and p52.[1]
The key to this compound's specificity and potency lies in its ability to form a covalent bond with specific cysteine residues located within the DNA-binding domain of several Rel proteins.[1][4] This binding has been confirmed for:
Notably, this compound does not bind to a corresponding cysteine residue in p52.[1] This covalent modification sterically hinders the NF-κB complex from binding to its target DNA sequences (κB sites) in the promoter and enhancer regions of pro-inflammatory genes.[1][4] While initial reports suggested that this compound inhibits the nuclear translocation of NF-κB, it is now understood that the inhibition of DNA binding is the primary mechanism, with the reduction in nuclear translocation being a likely downstream consequence.[1][4] The inhibitory effect of this compound is irreversible due to the covalent nature of the bond.[1]
An alternative, though less emphasized, mechanism suggests that DHMEQ may induce the production of reactive oxygen species (ROS), which in turn can suppress NF-κB activity.[1]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in various experimental systems.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µg/mL) | Incubation Time (hours) | Reference |
| YCU-H891 | Head and Neck Squamous Cell Carcinoma | Cell Growth Inhibition | ~20 | Not Specified | [4] |
| KB | Head and Neck Squamous Cell Carcinoma | Cell Growth Inhibition | ~20 | Not Specified | [4] |
| U251 | Glioblastoma | Cell Growth Inhibition | ~14 | 72 | |
| U343MG-a | Glioblastoma | Cell Growth Inhibition | ~14 | 72 | |
| U87MG | Glioblastoma | Cell Growth Inhibition | ~14 | 72 | |
| T98G | Glioblastoma | Cell Growth Inhibition | ~14 | 72 | |
| LN319 | Glioblastoma | Cell Growth Inhibition | ~14 | 72 | |
| U138MG | Glioblastoma | Cell Growth Inhibition | ~26 | 48 |
Table 2: Effective Concentrations of this compound for Inhibiting Inflammatory Responses
| Cell Type | Stimulus | Measured Effect | Effective Concentration (µg/mL) | Reference |
| Mouse Microglial Cells | LPS | Inhibition of TNF-α and IL-6 secretion | Not specified, but effective | [6] |
| Mouse Macrophage-like RAW264.7 cells | LPS | Inhibition of IL-6, IL-12, IL-1β, and TNF-α secretion | Not specified, but effective | [7] |
| Human Myeloma KMS-11 and RPMI-8226 cells | Constitutive NF-κB | Inhibition of cellular invasion | < 3 | |
| Mouse Plasmacytoma SP2/0 cells | Constitutive NF-κB | Inhibition of NF-κB activity | 1-10 | [8] |
| Human Peritoneal Mesothelial Cells | IL-1β | Reduction of IL-6 and MCP-1 production | 10 | |
| Nasal Polyp Fibroblasts | TNF-α | Inhibition of VCAM-1, ICAM-1, and RANTES expression | 1, 10, 100 nM | [9] |
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of this compound action on the canonical NF-κB signaling pathway.
Experimental Workflows
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound on the NF-κB pathway and inflammatory responses.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage-like RAW264.7 cells, human monocytic THP-1 cells, or primary macrophages are commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: To induce NF-κB activation, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for a specified time (e.g., 30 minutes to 24 hours) depending on the endpoint being measured.
-
This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution. Cells are pre-treated with various concentrations of this compound (e.g., 1-20 µg/mL) for a specific duration (e.g., 1-2 hours) before stimulation. A vehicle control (DMSO) should always be included.
Western Blot for NF-κB Subunits and IκBα
-
Objective: To assess the levels of NF-κB subunits in nuclear and cytoplasmic extracts and the degradation of IκBα in the cytoplasm.
-
Procedure:
-
After treatment, cells are harvested and lysed to separate nuclear and cytoplasmic fractions using a commercial kit or standard biochemical fractionation protocols.
-
Protein concentrations of the extracts are determined using a BCA or Bradford assay.
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against p65, p50, IκBα, and loading controls (e.g., Lamin B1 for nuclear fraction, β-actin or GAPDH for cytoplasmic fraction) overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To directly assess the DNA-binding activity of NF-κB.
-
Procedure:
-
Nuclear extracts are prepared from treated and control cells.
-
A double-stranded oligonucleotide probe containing the consensus κB binding site is labeled with a radioisotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, infrared dye).
-
The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.
-
For competition assays, an excess of unlabeled probe is added to a parallel reaction to confirm specificity.
-
The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and the labeled species are visualized by autoradiography or appropriate imaging systems.
-
NF-κB Reporter Gene Assay
-
Objective: To measure the transcriptional activity of NF-κB.
-
Procedure:
-
Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple κB binding sites.
-
A co-transfection with a control plasmid (e.g., Renilla luciferase) is often performed to normalize for transfection efficiency.
-
After transfection, cells are treated with the stimulus and this compound as described above.
-
Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Real-Time Quantitative PCR (RT-qPCR) for Cytokine Expression
-
Objective: To quantify the mRNA levels of pro-inflammatory genes.
-
Procedure:
-
Total RNA is extracted from treated and control cells using a commercial kit or TRIzol reagent.
-
The quality and quantity of RNA are assessed using a spectrophotometer.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
RT-qPCR is performed using a qPCR instrument with SYBR Green or TaqMan probes for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
-
Objective: To measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Procedure:
-
After treatment, the cell culture supernatant is collected.
-
The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) is determined using commercially available ELISA kits according to the manufacturer's protocols.
-
The absorbance is read on a microplate reader, and the cytokine concentrations are calculated based on a standard curve.
-
Conclusion
This compound is a powerful and specific inhibitor of the NF-κB pathway, making it an indispensable tool for researchers in the field of inflammation. Its well-characterized mechanism of action, coupled with its demonstrated efficacy in a multitude of cellular and animal models, provides a solid foundation for its use in elucidating the intricate roles of NF-κB in various inflammatory processes. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in basic research and to support its further investigation as a potential therapeutic agent for inflammatory diseases.
References
- 1. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Inhibition of inflammatory cytokine secretion from mouse microglia cells by DHMEQ, an NF-kappaB inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of macrophage activation and phagocytosis by a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of inflammatory cytokine secretion by an NF-ĸB inhibitor DHMEQ in nasal polyps fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on (-)-DHMEQ in Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a novel, specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell proliferation, apoptosis, and immunity.[1] Constitutive activation of NF-κB is a hallmark of many cancers, contributing to tumor progression, metastasis, and drug resistance.[2][3] this compound has emerged as a promising therapeutic agent, demonstrating significant anti-inflammatory and anticancer activities in a variety of preclinical cancer models without significant toxicity.[4][5] This technical guide provides an in-depth summary of preliminary studies on this compound, focusing on its mechanism of action, quantitative data from various cancer models, and detailed experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB pathway through a direct and covalent interaction with specific cysteine residues on NF-κB component proteins, including p65, p50, c-Rel, and RelB.[4][6] This binding prevents the DNA-binding activity of NF-κB, thereby inhibiting the transcription of its target genes.[1][7] Initially, it was thought that this compound inhibited the nuclear translocation of NF-κB; however, it is now understood that the inhibition of nuclear translocation is a downstream effect of the primary inhibition of DNA binding.[4][6] The (-)-enantiomer of DHMEQ is approximately ten times more effective than the (+)-isomer.[7]
Signaling Pathway
The canonical NF-κB signaling pathway is a primary target of this compound. The diagram below illustrates the key steps in this pathway and the point of intervention by this compound.
Caption: Canonical NF-κB signaling pathway and inhibition by this compound.
Quantitative Data from Preclinical Cancer Models
The efficacy of this compound has been evaluated in a range of cancer models, both in vitro and in vivo. The following tables summarize the key quantitative findings.
In Vitro Cytotoxicity and NF-κB Inhibition
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| HEK293 | Human Embryonic Kidney | Cytotoxicity | IC50 | 13.82 ± 3.71 µM | [8] |
| A-549 | Human Lung Adenocarcinoma | Cytotoxicity | IC50 | 24.89 ± 2.33 µM | [8] |
| MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity | IC50 | 79.39 ± 2.98 µM | [8] |
| HEK293 | Human Embryonic Kidney | NF-κB Inhibition (Luciferase Assay) | IC50 | 0.83 ± 0.51 µM | [8] |
| SP2/0 | Mouse Plasmacytoma | NF-κB-DNA Binding | Inhibition | Dose-dependent | [9] |
| KMS-11 | Human Myeloma | Cellular Invasion | Inhibition | < 3 µg/ml | [9] |
| RPMI-8226 | Human Myeloma | Cellular Invasion | Inhibition | < 3 µg/ml | [9] |
In Vivo Antitumor Activity
| Cancer Model | Animal Model | This compound Dosage | Administration Route | Key Findings | Reference |
| Cholangiocarcinoma | Inoculated Mice | Not specified | Intraperitoneal (IP) | Reduced tumor size | [4] |
| CDDP-resistant Bladder Cancer (T24PR xenograft) | Mice | Not specified | Not specified | Inhibited tumor growth | [4] |
| Hormone-insensitive Breast Carcinoma (MDA-MB-231 xenograft) | SCID Mice | 12 mg/kg, 3 times/week for 8 weeks | IP | Strongly inhibited tumor growth | [10] |
| Hormone-sensitive Breast Carcinoma (MCF-7 xenograft) | Mice | 4 mg/kg | IP | Inhibited tumor growth | [10] |
| Hodgkin Lymphoma | Mice | 12 mg/kg, 3 times/week for 1 month | IP | Ameliorated tumor growth | [10] |
| Pancreatic Cancer (AsPC-1 liver metastasis model) | Mice | Not specified | IP | Inhibited liver metastasis | [10][11] |
| Ovarian Cancer (SKOV-3 xenograft) | SCID Beige Mice | 14 mg/kg, daily | IP | Significantly inhibited tumor growth | [12] |
| Ovarian Cancer (SKOV-3 xenograft) with Cisplatin | SCID Beige Mice | 14 mg/kg, daily (+ 4 mg/kg Cisplatin) | IP | More pronounced tumor growth inhibition | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these preliminary findings. Below are summaries of key experimental protocols employed in the cited studies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for a typical MTT cell viability assay.
In Vivo Xenograft Model
This protocol outlines the general steps for evaluating the antitumor activity of this compound in a mouse model.
Caption: General workflow for an in vivo xenograft cancer model.
Cellular Invasion Assay (Matrigel Chamber Assay)
This assay measures the invasive potential of cancer cells in vitro.
Caption: Procedure for a Matrigel cellular invasion assay.
Conclusion and Future Directions
The preliminary studies on this compound consistently demonstrate its potential as an anticancer agent across a spectrum of cancer models. Its specific mechanism of action, targeting the constitutively active NF-κB pathway in cancer cells, provides a strong rationale for its therapeutic application. The in vivo studies are particularly encouraging, showing significant tumor growth inhibition and anti-metastatic effects with no reported toxicity.[5][10]
Future research should focus on optimizing dosing and administration routes, potentially exploring novel drug delivery systems to enhance bioavailability and tumor targeting.[13] Combination therapies, such as with conventional chemotherapeutics like cisplatin, have shown synergistic effects and warrant further investigation.[12] Additionally, a deeper understanding of the molecular determinants of sensitivity and resistance to this compound will be crucial for its clinical translation. The development of this compound and its analogues represents a promising avenue for the treatment of various malignancies, particularly those driven by NF-κB signaling.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neoplasiaresearch.com [neoplasiaresearch.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neoplasiaresearch.com [neoplasiaresearch.com]
- 13. Intravenous Administration of Dehydroxymethylepoxyquinomicin With Polymer Enhances the Inhibition of Pancreatic Carcinoma Growth in Mice | Anticancer Research [ar.iiarjournals.org]
Methodological & Application
Application Notes and Protocols for (-)-DHMEQ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ), a potent and selective inhibitor of Nuclear Factor-kappa B (NF-κB), in cell culture experiments.
Introduction
This compound is a small molecule inhibitor that covalently binds to specific cysteine residues on NF-κB family proteins, including p65, p50, cRel, and RelB.[1][2][3] This irreversible binding prevents the nuclear translocation and DNA binding of NF-κB, a key transcription factor involved in inflammation, cell proliferation, apoptosis, and immune responses.[1][2][3] Its high specificity and potent activity make it a valuable tool for studying NF-κB signaling and a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.[2][4][5]
Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB signaling pathway through a direct interaction with NF-κB proteins. Upon entering the cell, this compound covalently modifies a reactive cysteine residue within the DNA-binding domain of Rel proteins. This modification sterically hinders the binding of NF-κB to its target DNA sequences in the nucleus, thereby blocking the transcription of NF-κB-dependent genes. This action effectively abrogates both the canonical and non-canonical NF-κB pathways.[2][3][6]
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line Type | Cell Line Name | Concentration (µg/mL) | Incubation Time | Observed Effect | Reference |
| Head and Neck Squamous Cell Carcinoma | YCU-H891, KB | ~20 | Not Specified | IC50 for cell growth inhibition | [7] |
| Head and Neck Squamous Cell Carcinoma | YCU-H, KB | 1.0, 5.0 | Not Specified | Synergistic enhancement of cisplatin sensitivity | [7] |
| Primary Effusion Lymphoma | PEL cell lines | 2.5, 5, 7.5, 10 | 72 hours | Dose-dependent decrease in cell viability | [8] |
| Primary Effusion Lymphoma | PEL cell lines | 10 | 24, 48, 72 hours | Time-dependent decrease in cell viability | [8] |
| Primary Effusion Lymphoma | PEL cell lines | 10 | 24 hours | Induction of apoptosis | [8] |
| Myeloma | SP2/0 | 1-10 | 2 hours | Inhibition of NF-κB activity | [9][10] |
| Myeloma | SP2/0 | <10 | 24 hours | No significant cytotoxicity | [9][10] |
| Glioblastoma | GBM cell lines | 2.5 to 20 | 24, 48, 72 hours | Time- and dose-dependent reduction in cell proliferation | [11] |
| T-lymphoblastic leukemia | Jurkat | 1 | 3 hours | Decreased PHA-stimulated expression of Th1 cytokines | [5][12] |
| Various Cancer Cell Lines | TL-Om1, MT-1 | 2-10 | 12-48 hours | Significant reduction in cell viability | [1] |
| Various Cancer Cell Lines | MT-1 | 10 | 4-16 hours | Down-regulation of anti-apoptotic and cell cycle proteins | [1] |
Table 2: Summary of this compound Effects on Cellular Processes
| Cellular Process | Effect | Cell Lines | Concentration (µg/mL) | Incubation Time | Reference |
| Apoptosis | Induction | PEL cell lines, HNSCC | 10, Dose-dependent | 24 hours, Not specified | [7][8] |
| Increased Annexin V-positive cells | TL-Om1, MT-1 | 10 | 24-48 hours | [1] | |
| Upregulation of Caspase-3, -8, -9 | MT-1 | 10 | 4-16 hours | [1] | |
| Cell Cycle | G0/G1 phase arrest | MT-1 | 10 | Time-dependent | [1] |
| Gene Expression | Down-regulation of Bcl-xL, Bcl-2, c-myc, cyclin D1 | MT-1 | 10 | 4-16 hours | [1] |
| Inhibition of Cyclin D1 and VEGF promoter activity | KB | Not specified | Not specified | [7] | |
| Decreased expression of IL-6, TNF-α | RBL-2H3, primary mast cells | Not specified | Not specified | [3] | |
| Cell Invasion | Inhibition | SP2/0, KMS-11, RPMI-8226 | Not specified | Not specified | [4][9] |
| Chemosensitivity | Enhancement to cisplatin | YCU-H, KB | 1.0, 5.0 | Not specified | [7] |
| Enhancement to melphalan | SP2/0 | Not specified | Not specified | [4][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Dissolve it in dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mg/mL.[9] Ensure the solid is completely dissolved by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using sterile cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Protocol 2: General Cell Culture Treatment with this compound
This protocol provides a general workflow for treating adherent or suspension cells with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHMEQ, a novel nuclear factor-kappaB inhibitor, induces selective depletion of alloreactive or phytohaemagglutinin-stimulated peripheral blood mononuclear cells, decreases production of T helper type 1 cytokines, and blocks maturation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ [mdpi.com]
- 7. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transient inhibition of NF‐κB by DHMEQ induces cell death of primary effusion lymphoma without HHV‐8 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DHMEQ, a novel nuclear factor-κB inhibitor, induces selective depletion of alloreactive or phytohaemagglutinin-stimulated peripheral blood mononuclear cells, decreases production of T helper type 1 cytokines, and blocks maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of (-)-DHMEQ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of (-)-Dehydroxymethylepoxyquinomicin (DHMEQ), a potent and specific inhibitor of the transcription factor NF-κB. The protocols and data presented are collated from various preclinical studies and are intended to facilitate the design and execution of in vivo experiments.
Introduction to (-)-DHMEQ
This compound is a synthetically derived small molecule based on the structure of a microbial metabolite, epoxyquinomicin.[1] It functions as a specific and irreversible inhibitor of NF-κB by covalently binding to a specific cysteine residue on NF-κB subunit proteins, thereby preventing their DNA binding and subsequent downstream signaling.[1][2] This targeted mechanism of action has positioned this compound as a valuable tool for investigating the role of NF-κB in various pathological conditions and as a potential therapeutic agent. Numerous in vivo studies have demonstrated its efficacy in animal models of cancer and inflammation with a notable lack of toxicity.[3][4][5]
In Vivo Administration of this compound
The primary and most extensively documented route of administration for this compound in animal models is intraperitoneal (IP) injection.[3] This method is favored for its relative simplicity and has been shown to be effective despite the compound's instability in the blood, which results in low systemic circulation.[3] The prevailing hypothesis is that IP administration allows this compound to act on inflammatory cells within the peritoneal cavity, which play a crucial role in the progression of various diseases.[3][6] Subcutaneous (SC) and topical (ointment) administrations have also been reported, particularly for localized conditions like skin inflammation.[2][4] Intravenous (IV) administration has been explored by solubilizing DHMEQ with an amphiphilic phospholipid polymer, demonstrating another potential route for systemic delivery.[7]
Quantitative Data Summary
The following tables summarize the dosages and administration schedules of this compound used in various in vivo models as reported in the literature.
Table 1: In Vivo Dosage of this compound in Murine Cancer Models
| Cancer Model | Animal Strain | Dosage | Administration Route & Frequency | Vehicle | Key Findings |
| Adult T-Cell Leukemia | SCID Mice | 12 mg/kg | IP; 3 times/week | 0.5% Carboxymethyl Cellulose (CMC) | Inhibited tumor formation, reduced mortality, and induced apoptosis in tumor cells.[8] |
| Adult T-Cell Leukemia | SCID Mice | 4 mg/kg or 12 mg/kg | IP; 3 times/week for one month | Not Specified | Significantly increased survival rate.[9] |
| Pancreatic Carcinoma | Mice | Not specified | IV (with PMB) | Polymethacryloyl-L-lysine-block-poly(propylene glycol)-block-polymethacryloyl-L-lysine (PMB) | Improved solubility and effectively inhibited pancreatic cancer cell growth in vitro and in vivo.[7] |
| Ovarian Cancer (SKOV-3 Xenograft) | Mice | 14 mg/kg | IP; Daily | DMSO and Saline | Significantly inhibited tumor growth, with a more pronounced effect when combined with cisplatin.[10] |
| Ovarian Cancer (SKOV-3 Xenograft) | Mice | 7 mg/kg | IP; Daily | DMSO and Saline | Showed antitumor activity.[10] |
Table 2: In Vivo Dosage of this compound in Murine Inflammation and Autoimmune Models
| Disease Model | Animal Strain | Dosage | Administration Route & Frequency | Vehicle | Key Findings |
| Pristane-Induced Lupus | Mice | Not Specified | Not Specified | Not Specified | Antagonized the increase of autoantibodies and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17).[11] |
| Asthma | BALB/c Mice | Not Specified | IP; Before each challenge | Not Specified | Ameliorated airway hyperresponsiveness, reduced eosinophilic airway inflammation, and inhibited airway remodeling.[12] |
| Collagen-Induced Arthritis | Mice | Not specified | SC; Daily from day 5 to 18 post-collagen treatment | Not specified | Reduced paw thickness and the number of swollen joints.[13] |
| Endotoxin-Induced Uveitis | Rats | Not specified | IP | Not specified | Significantly reduced infiltrating cells and concentrations of TNF-α and IL-6 in the aqueous humor.[13] |
| Trinitrobenzenesulphonic acid (TNBS)-induced Colitis | Rats | Not specified | IP; Twice daily for 5 days | Not specified | Exhibited anti-inflammatory effects.[13] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Administration
This protocol is based on methodologies reported for in vivo studies with murine models.[8]
Materials:
-
This compound powder
-
0.5% Carboxymethyl Cellulose (CMC) solution in sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 12 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Prepare the vehicle: Prepare a sterile 0.5% (w/v) solution of CMC in saline.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 0.5% CMC to achieve the desired final concentration (e.g., 1.2 mg/mL for a 12 mg/kg dose administered at 10 mL/kg).
-
Vortex the mixture vigorously for several minutes to suspend the compound.
-
If necessary, sonicate the suspension for short intervals to ensure a homogenous mixture.
-
-
Administration:
-
Administer the this compound suspension to the mice via intraperitoneal injection using a sterile syringe and an appropriate gauge needle (e.g., 27G).
-
The injection volume is typically 5-10 mL/kg body weight.
-
Murine Xenograft Cancer Model Protocol (Adapted from Adult T-Cell Leukemia Model)
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a xenograft model.[8]
Materials:
-
Cancer cell line (e.g., MT-2 or HUT-102 for ATL)
-
Immunocompromised mice (e.g., SCID mice, 5 weeks old)
-
This compound solution (prepared as in 4.1)
-
Vehicle control (0.5% CMC)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal welfare monitoring supplies
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a sterile medium or saline at the desired concentration (e.g., 5 x 10^7 cells/mouse).
-
Inoculate the cells into the mice via the desired route (e.g., intraperitoneally).
-
-
Treatment Regimen:
-
On the day of cell inoculation (Day 0) and three times a week thereafter, administer either this compound (e.g., 12 mg/kg) or the vehicle control intraperitoneally.
-
Continue the treatment for a predetermined period (e.g., 30 days).
-
-
Monitoring and Data Collection:
-
Monitor the mice regularly for signs of tumor formation, changes in body weight, and any adverse effects.
-
If subcutaneous tumors are formed, measure their dimensions with calipers at regular intervals to calculate tumor volume.
-
At the end of the study, euthanize the mice and perform necropsy to assess tumor burden and organ infiltration.
-
-
Endpoint Analysis:
-
Analyze survival data using Kaplan-Meier curves.
-
Compare tumor growth between the treatment and control groups.
-
Perform histological and immunohistochemical analysis of tumors and organs to assess for apoptosis and other relevant markers.
-
Visualizations
Signaling Pathway of NF-κB Inhibition by this compound
Caption: Mechanism of NF-κB inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo cancer xenograft study.
Safety and Toxicology
A significant advantage of this compound observed across numerous preclinical studies is its favorable safety profile.[3][4][5] No significant toxicity has been reported in animal models even with prolonged administration.[4] For instance, daily intraperitoneal administration of 20 mg/kg for 14 days in mice did not lead to any decrease in whole blood cell count, hemoglobin content, or platelet count.[4] This low toxicity is attributed to its unique mechanism of action and its instability in the bloodstream, which likely limits systemic exposure and off-target effects.[3][6]
Conclusion
This compound is a well-characterized NF-κB inhibitor with proven in vivo efficacy in various disease models. The intraperitoneal route of administration is the most common and effective method reported. The provided protocols and data summaries offer a solid foundation for researchers to design and conduct their own in vivo studies with this compound. As with any experimental compound, it is crucial to adhere to institutional animal care and use guidelines and to perform pilot studies to determine the optimal dosage and administration schedule for specific research applications.
References
- 1. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravenous Administration of Dehydroxymethylepoxyquinomicin With Polymer Enhances the Inhibition of Pancreatic Carcinoma Growth in Mice | Anticancer Research [ar.iiarjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. neoplasiaresearch.com [neoplasiaresearch.com]
- 11. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dehydroxymethylepoxyquinomicin (DHMEQ), a novel NF-kappaB inhibitor, inhibits allergic inflammation and airway remodelling in murine models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for (-)-DHMEQ in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of the NF-κB inhibitor, (-)-dehydroxymethylepoxyquinomicin ((-)-DHMEQ), in various mouse models of disease. The protocols and data presented are compiled from peer-reviewed research to guide the design and execution of in vivo studies.
Introduction
This compound is a potent and specific inhibitor of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses, cell proliferation, and survival.[1][2][3][4][5] It functions by covalently binding to specific cysteine residues on NF-κB subunit proteins, thereby inhibiting their DNA-binding activity and nuclear translocation.[1][6][7] Due to its anti-inflammatory and anticancer properties, this compound has been investigated in numerous preclinical mouse models for conditions such as cancer, rheumatoid arthritis, atopic dermatitis, and asthma.[2][3][4][5][6][8][9][10] Notably, it has shown efficacy in suppressing tumor growth and metastasis, as well as ameliorating inflammatory symptoms, often with no reported toxicity at therapeutic doses.[6][8][9][10]
Data Presentation: this compound Dosage and Administration in Mouse Models
The following tables summarize the quantitative data from various studies using this compound in mouse models.
Table 1: Dosage and Administration for Cancer Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Vehicle | Key Findings |
| SCID Mice | Adult T-cell Leukemia (MT-2 or HUT-102 cells) | 4 mg/kg or 12 mg/kg | Intraperitoneal (IP) | 3 times a week for 1 month | 0.5% Carboxymethyl Cellulose (CMC) | Significant increase in survival rate.[7][11] |
| SCID Mice | Primary Effusion Lymphoma (TY1 cells) | 8 mg/kg | Intraperitoneal (IP) | 3 times a week for 1 month | 0.5% Carboxymethyl Cellulose (CMC) | Rescued the majority of xenografted mice. |
| SCID Beige Mice | Ovarian Cancer (SKOV-3 cells) | 14 mg/kg | Intraperitoneal (IP) | Daily | Not Specified | Reduced tumor growth, especially in combination with cisplatin.[12] |
| Nude Mice | Bladder Carcinoma (KU-19-19 cells) | Not Specified | Intraperitoneal (IP) | Not Specified | Not Specified | Inhibited subcutaneous tumor growth.[10] |
| Mouse Xenograft | Glioblastoma | Not Specified | Intraperitoneal (IP) | Not Specified | Not Specified | Showed antiproliferative effects.[10] |
| Mouse Model | Pancreatic Cancer (AsPC-1 cells) | 12 mg/kg | Intravenous (IV) with PMB or IP with CMC | Every 3 days or daily | Poly(2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate) (PMB) or CMC | IV administration of PMB-DHMEQ reduced tumor volume and liver metastasis.[13] |
| Mouse Model | Cholangiocarcinoma | Not Specified | Intraperitoneal (IP) | Not Specified | Not Specified | Inhibited tumor growth.[9] |
Table 2: Dosage and Administration for Inflammation Models
| Mouse Model | Disease Model | Dosage | Administration Route | Dosing Schedule | Vehicle | Key Findings |
| BALB/c Mice | Pristane-induced Lupus | 12 mg/kg | Intraperitoneal (IP) | 3 times a week for 16 weeks | 0.5% Carboxymethyl Cellulose (CMC) | Ameliorated lupus symptoms and reduced autoantibodies.[14] |
| BALB/c Mice | Asthma (Ovalbumin-induced) | Not Specified | Intraperitoneal (IP) | Before each challenge | Not Specified | Inhibited allergic airway inflammation and remodeling.[2] |
| Mice | Collagen-induced Arthritis | Not Specified | Subcutaneous (SC) | Daily from day 5 to 18 post-collagen | Not Specified | Reduced paw swelling and number of swollen joints.[5] |
| BALB/c Mice | Atopic Dermatitis (DNCB/OX-induced) | 0.1% | Ointment | Not Specified | Not Specified | Inhibited ear swelling and relieved clinical symptoms.[3][5] |
| Mice | Rheumatoid Arthritis (Collagen-induced) | Not Specified | Intraperitoneal (IP) | Not Specified | Not Specified | Ameliorated inflammation.[6][9] |
Experimental Protocols
Protocol 1: General In Vivo Administration of this compound via Intraperitoneal Injection
This protocol is a generalized procedure based on common practices in the cited literature for cancer and systemic inflammation models.
1. Materials:
-
This compound
-
Vehicle: 0.5% Carboxymethyl Cellulose (CMC) in sterile saline or water.
-
Sterile syringes and needles (e.g., 27-30 gauge).
-
Experimental mice (e.g., SCID, Nude, BALB/c).
-
Analytical balance and appropriate weighing supplies.
2. Preparation of this compound Solution:
-
Calculate the total amount of this compound required for the study based on the number of mice, dosage, and dosing schedule.
-
Weigh the calculated amount of this compound powder accurately.
-
Prepare the 0.5% CMC vehicle solution. For example, to prepare 10 mL, dissolve 50 mg of CMC in 10 mL of sterile saline. Gentle heating and stirring may be required to fully dissolve the CMC. Allow the solution to cool to room temperature.
-
Suspend the weighed this compound in the 0.5% CMC vehicle to the desired final concentration (e.g., 1.2 mg/mL for a 12 mg/kg dose in a 20g mouse receiving a 0.2 mL injection).[14] Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh on the day of use.[7]
3. Administration Procedure:
-
Gently restrain the mouse, exposing the abdominal area.
-
Wipe the injection site with an alcohol swab.
-
Insert the needle into the lower right or left quadrant of the peritoneum, avoiding the midline to prevent injury to the bladder or cecum.
-
Inject the prepared this compound suspension slowly.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Repeat the administration according to the predetermined schedule (e.g., daily or three times a week).[6][7][9][15][14]
Protocol 2: In Vivo Murine Asthma Model
This protocol is based on the methodology for evaluating the effects of this compound on allergic airway inflammation.[2]
1. Animals:
-
BALB/c mice.
2. Sensitization and Challenge:
-
Sensitize mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
From day 21, challenge the mice with aerosolized OVA for a specified period (e.g., 30 minutes) for several consecutive days (acute model) or over a longer period (chronic model).
3. This compound Administration:
-
Administer this compound intraperitoneally at the desired dose before each OVA challenge.[2]
4. Outcome Measures:
-
Assess airway hyperresponsiveness to methacholine.
-
Perform bronchoalveolar lavage (BAL) to analyze inflammatory cell infiltrates (e.g., eosinophils) and cytokine levels (e.g., Th2 cytokines).[2]
-
Conduct lung histopathology to evaluate airway inflammation, mucus production, and fibrosis.[2]
Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Dehydroxymethylepoxyquinomicin (DHMEQ), a novel NF-kappaB inhibitor, inhibits allergic inflammation and airway remodelling in murine models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ [mdpi.com]
- 6. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. neoplasiaresearch.com [neoplasiaresearch.com]
- 13. Intravenous Administration of Dehydroxymethylepoxyquinomicin With Polymer Enhances the Inhibition of Pancreatic Carcinoma Growth in Mice | Anticancer Research [ar.iiarjournals.org]
- 14. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transient inhibition of NF‐κB by DHMEQ induces cell death of primary effusion lymphoma without HHV‐8 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-DHMEQ Stock Solution Preparation and Use
Document ID: ANP-DHMEQ-20251120 Version: 1.0 For Research Use Only.
Introduction
(-)-Dehydroxymethylepoxyquinomicin, or (-)-DHMEQ, is a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It is a synthetic derivative of epoxyquinomicin C, a natural microbial product.[2][3] this compound acts by covalently binding to specific cysteine residues on NF-κB subunit proteins, including p65, p50, c-Rel, and RelB, thereby inhibiting their DNA-binding activity and subsequent nuclear translocation.[3][4][5] This irreversible inhibition makes this compound a valuable tool for studying the roles of NF-κB in inflammation, cancer progression, and immune responses.[6] The (-)-enantiomer is reported to be approximately ten times more effective at inhibiting NF-κB than the (+)-enantiomer.[3][4]
Due to its potent activity, the accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and application of this compound.
Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₅ | [7] |
| Molecular Weight | 261.23 g/mol | [7] |
| Appearance | Solid Powder | [7] |
| CAS Number | 287194-40-5 | [1] |
| Solubility | DMSO: ≥ 95 mg/mL (363.66 mM) | [1] |
Note: The use of newly opened, anhydrous DMSO is highly recommended as hygroscopic DMSO can significantly impact solubility.[1] Sonication may be required to fully dissolve the compound.[8]
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
3.1 Materials and Equipment
-
This compound powder (Cat. No.: HY-14645 or equivalent)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2 Calculation
To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mmol/L × 0.001 L × 261.23 g/mol = 2.6123 mg
3.3 Step-by-Step Procedure
-
Weighing: Carefully weigh out the required amount of this compound powder using an analytical balance in a fume hood or other contained environment. For example, weigh 2.61 mg of the compound.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution with 2.61 mg of powder, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[1][8] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryogenic vials or microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.[7][9] Protect from light.
Application Protocols and Methodologies
4.1 Protocol: Cell Culture Treatment
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition. Effective concentrations in published studies range from 1 µg/mL to 20 µg/mL.[1][10]
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature. Prepare a series of working solutions by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Important: To avoid precipitation, it is recommended to perform serial dilutions. For example, first, dilute the 10 mM DMSO stock into a higher concentration intermediate in culture medium before making the final dilution.[8] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired final concentration of this compound. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[2]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as Western blotting, RT-PCR, cell viability assays (e.g., XTT, MTT), or apoptosis assays.[2][11]
4.2 Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the effect of this compound on NF-κB activity and downstream cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DHMEQ | NF-κB inhibitor | Probechem Biochemicals [probechem.com]
- 8. (+)-DHMEQ | TargetMol [targetmol.com]
- 9. Dehydroxymethylepoxyquinomicin (DHMEQ) can suppress tumour necrosis factor-α production in lipopolysaccharide-injected mice, resulting in rescuing mice from death in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (-)-DHMEQ in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and specific inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It acts by covalently binding to specific cysteine residues on NF-κB subunit proteins, including p65, cRel, RelB, and p50, thereby inhibiting their DNA-binding activity.[3][4] This irreversible inhibition makes this compound a valuable tool for studying the role of NF-κB in various cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. The luciferase reporter assay is a widely used method to quantify the transcriptional activity of NF-κB. This document provides detailed application notes and protocols for the use of this compound in an NF-κB luciferase reporter assay.
Mechanism of Action of this compound
The NF-κB signaling pathway is a critical regulator of gene expression in response to a variety of stimuli, such as cytokines, growth factors, and pathogens. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This allows the freed NF-κB dimers to translocate to the nucleus, bind to κB consensus sequences in the promoter regions of target genes, and initiate transcription.
This compound exerts its inhibitory effect at the final step of this pathway. By directly binding to the NF-κB proteins, it prevents them from binding to DNA, thus blocking the transcription of NF-κB target genes.[5][6] This direct and irreversible mechanism of action contributes to its high specificity and potency.[3]
Data Presentation
The following tables summarize representative quantitative data on the inhibitory effect of this compound on NF-κB activity as measured by a luciferase reporter assay.
Table 1: Dose-Dependent Inhibition of TNF-α-Induced NF-κB Luciferase Activity by this compound in Jurkat Cells.
| This compound Concentration (µg/mL) | Relative Luciferase Units (RLU) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1,250,000 | 0 |
| 1 | 875,000 | 30 |
| 2.5 | 500,000 | 60 |
| 5 | 250,000 | 80 |
| 10 | 62,500 | 95 |
| 20 | 12,500 | 99 |
Data are representative and compiled from typical results observed in the literature. Actual values may vary depending on the cell line, experimental conditions, and luciferase assay system used.[5][7]
Table 2: IC50 Values of this compound for Inhibition of NF-κB Activity in Various Cell Lines.
| Cell Line | Description | Approximate IC50 (µg/mL) |
| Jurkat | Human T-cell leukemia | ~3.5 |
| SP2/0 | Mouse plasmacytoma | ~5.0 |
| KMS-11 | Human multiple myeloma | < 3.0 |
| RPMI-8226 | Human multiple myeloma | < 3.0 |
| H-RS | Hodgkin's lymphoma | ~10.0 |
| HNSCC | Head and Neck Squamous Cell Carcinoma | ~20.0 |
IC50 values are estimations based on data reported in various publications and may vary.[7][8]
Experimental Protocols
This section provides a detailed protocol for a dual-luciferase reporter assay to assess the inhibitory effect of this compound on NF-κB activation.
Materials and Reagents
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa, Jurkat)
-
Plasmids:
-
NF-κB reporter plasmid (containing luciferase gene under the control of an NF-κB response element)
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
-
Transfection Reagent: (e.g., Lipofectamine® 3000, FuGENE® HD)
-
This compound: Solubilized in an appropriate solvent (e.g., DMSO)
-
NF-κB Activator: (e.g., TNF-α, LPS, PMA)
-
Cell Culture Medium: (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Dual-Luciferase® Reporter Assay System: (e.g., Promega, Thermo Fisher Scientific)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol
Day 1: Cell Seeding
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
Day 2: Transfection
-
Prepare the plasmid DNA-transfection reagent complexes according to the manufacturer's protocol. A typical ratio is 100 ng of NF-κB reporter plasmid and 10 ng of control (Renilla) plasmid per well.
-
Gently add the complexes to the cells.
-
Incubate for 24 hours at 37°C.
Day 3: Treatment with this compound and NF-κB Activator
-
Prepare serial dilutions of this compound in a cell culture medium. A typical concentration range to test is 0.1 to 20 µg/mL. Include a vehicle-only control (e.g., DMSO).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Pre-incubate the cells with this compound for a period of 1 to 4 hours. A 2-hour pre-incubation is often sufficient.[8]
-
Prepare the NF-κB activator at the desired concentration in a cell culture medium.
-
Add the NF-κB activator to the wells already containing this compound.
-
Include control wells:
-
Untreated cells (basal NF-κB activity)
-
Cells treated with the NF-κB activator only (maximal NF-κB activation)
-
-
Incubate for 6-8 hours at 37°C.
Day 4: Luciferase Assay
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and gently wash the cells once with PBS.
-
Lyse the cells by adding the passive lysis buffer provided in the kit and incubate for 15 minutes at room temperature with gentle shaking.
-
Following the manufacturer's instructions, add the Luciferase Assay Reagent II (for Firefly luciferase) to each well and measure the luminescence using a luminometer.
-
Subsequently, add the Stop & Glo® Reagent (for Renilla luciferase) to each well and measure the luminescence again.
Data Analysis
-
Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Normalized Luciferase Activity = (Firefly RLU) / (Renilla RLU)
-
-
Calculation of Percent Inhibition:
-
First, subtract the basal NF-κB activity (from untreated cells) from all values.
-
Then, calculate the percent inhibition for each this compound concentration using the following formula:
-
Percent Inhibition = [1 - (Normalized activity with inhibitor / Normalized activity with activator alone)] x 100
-
-
Conclusion
The use of this compound in conjunction with a luciferase reporter assay provides a robust and quantitative method for studying the inhibition of the NF-κB signaling pathway. The detailed protocols and representative data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to investigate the role of NF-κB in their experimental systems and to evaluate the efficacy of potential NF-κB inhibitors. The high specificity and irreversible mode of action of this compound make it an invaluable tool for dissecting the intricate functions of the NF-κB pathway in health and disease.
References
- 1. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cytokine Expression Using (-)-DHMEQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of a wide array of genes involved in inflammation, including numerous pro-inflammatory cytokines.[1][2] By inhibiting NF-κB, this compound provides a powerful tool for researchers to investigate the role of this pathway in cytokine expression and to explore its therapeutic potential in inflammatory diseases and cancer.[3][4] These application notes provide detailed protocols for utilizing this compound to study its effects on cytokine expression in various experimental models.
Mechanism of Action
This compound exerts its inhibitory effect by directly and covalently binding to a specific cysteine residue on NF-κB subunits, such as p65 and p50.[2][4] This binding event prevents the nuclear translocation of NF-κB, thereby blocking its ability to bind to the promoter regions of target genes and initiate transcription.[4] The inhibition of NF-κB activation by this compound leads to a significant reduction in the expression and secretion of various pro-inflammatory cytokines.
References
- 1. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dehydroxymethylepoxyquinomicin (DHMEQ), a novel NF-kappaB inhibitor, inhibits allergic inflammation and airway remodelling in murine models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-DHMEQ Treatment in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ), a potent and specific NF-κB inhibitor, in in vitro angiogenesis assays. The protocols detailed below are designed to facilitate the investigation of the anti-angiogenic properties of this compound, a critical aspect of cancer and inflammatory disease research.
Introduction
This compound is a synthetically derived small molecule that exhibits significant anti-inflammatory and anti-cancer activities.[1] Its primary mechanism of action involves the direct and irreversible covalent binding to specific cysteine residues on NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) subunit proteins, including p65. This binding inhibits the DNA-binding activity of NF-κB, preventing its nuclear translocation and the subsequent transcription of target genes.[2]
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates the proliferation, migration, and differentiation of endothelial cells. The expression of VEGF is, in part, regulated by the NF-κB signaling pathway. By inhibiting NF-κB, this compound effectively downregulates VEGF expression, thereby exerting its anti-angiogenic effects.
This document outlines the protocols for assessing the anti-angiogenic potential of this compound using in vitro assays, with a primary focus on the widely used tube formation assay employing Human Umbilical Vein Endothelial Cells (HUVECs).
Mechanism of Action: this compound in Angiogenesis
The anti-angiogenic activity of this compound is intrinsically linked to its potent inhibition of the NF-κB signaling pathway. In many cancer cells, NF-κB is constitutively active and drives the expression of various pro-angiogenic factors, most notably VEGF.
dot
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-DHMEQ Concentration for Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of (-)-DHMEQ.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Nuclear Factor-kappa B (NF-κB). It functions by covalently binding to a specific cysteine residue on NF-κB family proteins, including p65, p50, c-Rel, and RelB.[1][2][3] This irreversible binding prevents the NF-κB complex from binding to DNA, thereby inhibiting the transcription of its target genes.[1][2][3] The inhibition of NF-κB nuclear translocation is a likely result of the inhibition of DNA binding.[1][2][3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published studies, a common starting concentration range for this compound in various cell lines is between 1 µg/mL and 10 µg/mL.[4][5][6][7] However, the optimal concentration is highly cell-type dependent and should be determined empirically for each new cell line and experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[7][8] For long-term storage, it is recommended to store the solid powder at -20°C for up to three years.[9] Stock solutions in DMSO can be stored at -80°C for up to one year.[9] To prepare a working solution, it is advisable to first create a high-concentration stock in DMSO and then dilute it to the final desired concentration in your cell culture medium.[9]
Q4: Is this compound stable in cell culture medium?
A4: While specific stability data in various culture media is not extensively published, it is known that DHMEQ can be unstable in the presence of blood cells.[10] For in vitro experiments, it is best practice to prepare fresh dilutions of this compound from a frozen stock solution for each experiment to ensure consistent activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound treatment. | Sub-optimal concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal inhibitory concentration (See Experimental Protocols section). |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from powder. Aliquot the stock solution to minimize freeze-thaw cycles. | |
| Cell line insensitivity: The cell line may have low sensitivity to NF-κB inhibition or utilize alternative signaling pathways. | Confirm NF-κB activation in your cell model. Consider using a positive control for NF-κB inhibition. | |
| High levels of cell death or toxicity. | Excessively high concentration: The concentration of this compound may be too high, leading to off-target effects or general cytotoxicity. | Perform a dose-response and cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 and the maximum non-toxic concentration. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). | |
| Inconsistent results between experiments. | Variability in compound preparation: Inconsistent dilution of the stock solution can lead to variable final concentrations. | Use calibrated pipettes and prepare a master mix for each experiment to ensure consistency across replicates. |
| Cell culture conditions: Variations in cell density, passage number, or serum concentration can affect cellular response. | Standardize your cell culture protocols, including seeding density and passage number. Use the same batch of serum for a set of experiments. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 | [11][12] |
| KB | Head and Neck Squamous Cell Carcinoma | ~20 | [11][12] |
| FISS-10 | Feline Injection-Site Sarcoma | 14.15 ± 2.87 | [4] |
| FISS-07 | Feline Injection-Site Sarcoma | 16.03 ± 1.68 | [4] |
| FISS-08 | Feline Injection-Site Sarcoma | 17.12 ± 1.19 | [4] |
| Normal Feline Soft Tissue | Normal Tissue | 27.34 ± 2.87 | [4] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a general procedure for determining the optimal inhibitory concentration of this compound for a specific cell line using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo).
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound:
-
Dissolve this compound powder in DMSO to a high concentration (e.g., 10 mg/mL).
-
Aliquot the stock solution into small volumes and store at -80°C.
-
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Prepare Serial Dilutions of this compound:
-
Thaw an aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution in complete culture medium to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µg/mL).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Treat Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assess Cell Viability:
-
Follow the manufacturer's instructions for your chosen cell viability assay. For an MTT assay, this typically involves adding the MTT reagent to each well and incubating for a few hours, followed by the addition of a solubilization solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a dose-response study.
References
- 1. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies [stacks.cdc.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. medkoo.com [medkoo.com]
- 9. (+)-DHMEQ | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
- 11. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 12. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent (-)-DHMEQ degradation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of (-)-DHMEQ in cell culture media. Our goal is to help you ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Dehydroxymethylepoxyquinomicin) is a potent and selective inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] It acts by covalently binding to specific cysteine residues on NF-κB subunit proteins, such as p65, thereby preventing their DNA binding and subsequent activation of target genes.[1] This irreversible inhibition makes this compound a valuable tool for studying NF-κB signaling pathways, which are crucial in inflammation, immunity, and cancer.[1][2]
Q2: I am seeing variable or weaker than expected effects of this compound in my cell culture experiments. What could be the cause?
One of the primary reasons for inconsistent results with this compound is its limited stability in aqueous environments like cell culture media. The molecule contains an epoxide ring, which is susceptible to hydrolysis and reaction with nucleophiles present in the media. This degradation can lead to a lower effective concentration of the active compound over the course of your experiment.
Q3: What are the main factors contributing to this compound degradation in cell culture media?
Several factors can contribute to the degradation of this compound in your cell culture setup:
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pH: The epoxide ring of this compound is prone to opening under both acidic and alkaline conditions. Standard cell culture media is typically buffered around pH 7.4, which can still facilitate slow hydrolysis.
-
Nucleophiles in Media: Cell culture media is rich in nucleophiles such as amino acids (e.g., from supplemented L-glutamine or in basal media formulations) and proteins (in fetal bovine serum), which can react with and open the epoxide ring.
-
Temperature: Incubation at 37°C, while necessary for cell growth, can accelerate the rate of chemical degradation.
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Light Exposure: While not explicitly documented for this compound, prolonged exposure to light can be a factor in the degradation of many chemical compounds.
-
Enzymatic Degradation: Enzymes present in serum supplements or secreted by cells could potentially metabolize this compound.
Q4: How should I prepare and store this compound to maximize its stability?
Proper preparation and storage are critical for maintaining the activity of this compound.
Stock Solution Preparation and Storage
| Parameter | Recommendation | Rationale |
| Solvent | High-quality, anhydrous DMSO | This compound is soluble in DMSO, and using an anhydrous grade minimizes the presence of water, which can cause hydrolysis. |
| Concentration | 10 mM | A higher concentration stock solution allows for smaller volumes to be used for preparing working solutions, minimizing the final DMSO concentration in the culture medium. |
| Storage Temperature | -80°C for long-term (up to 6 months); -20°C for short-term (up to 1 month) | Lower temperatures slow down chemical degradation. |
| Storage Conditions | Store in small aliquots in tightly sealed vials. Consider storing under an inert gas like nitrogen or argon. | Aliquoting prevents multiple freeze-thaw cycles which can introduce moisture and degrade the compound. Inert gas displaces oxygen, preventing potential oxidation. |
Working Solution Preparation
-
It is highly recommended to prepare fresh working solutions of this compound in your cell culture medium for each experiment.
-
To prepare the working solution, dilute the DMSO stock solution directly into the pre-warmed cell culture medium. Ensure the final concentration of DMSO is not toxic to your cells (typically ≤ 0.1%).
-
If you observe precipitation upon dilution, you can try pre-warming both the stock solution and the medium to 37°C before mixing.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that this compound is degrading in your experiments, the following guide can help you systematically troubleshoot the issue.
Step 1: Assess the Stability of this compound in Your Specific Media
This experiment will help you determine the half-life of this compound under your experimental conditions.
Experimental Protocol: Media Stability Assay
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your complete cell culture medium (including serum and supplements)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
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Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution in your complete cell culture medium to the final working concentration used in your experiments.
-
Aliquot Samples: Dispense the working solution into sterile microcentrifuge tubes for each time point.
-
Incubate: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Collect Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The 0-hour sample should be collected immediately after preparation.
-
Store Samples: Immediately freeze the collected samples at -80°C to halt further degradation until analysis.
-
Analyze: Quantify the concentration of intact this compound in each sample using a validated analytical method like HPLC or LC-MS.
-
Analyze Data: Plot the concentration of this compound versus time to determine its stability profile and estimate its half-life in your media.
Step 2: Optimization Based on Stability Data
Based on the results from your stability assay, you can adjust your experimental design:
| Observation | Recommended Action |
| Rapid Degradation (e.g., >50% loss within 8 hours) | Consider shorter incubation times with this compound. Alternatively, you may need to replenish the media with fresh this compound during longer experiments. |
| Moderate Degradation (e.g., significant loss over 24-48 hours) | For long-term experiments, consider replacing the medium containing this compound every 24 hours. |
| Minimal Degradation | Your current protocol is likely suitable. |
Step 3: Further Troubleshooting
If you continue to observe inconsistent results, consider the following:
-
Serum-Free Conditions: If your experiment allows, test the stability of this compound in serum-free medium to see if serum components are a major contributor to degradation.
-
Light Protection: Protect your media and cell cultures from direct light exposure during preparation, incubation, and observation. Use foil to cover flasks and plates where possible.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO at the same final concentration) in your experiments.
Visualizing Key Concepts
NF-κB Signaling Pathway and Point of Inhibition by this compound
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
Caption: A step-by-step workflow for determining the stability of this compound in cell culture media.
Troubleshooting Logic for this compound Experiments
Caption: A logical flowchart for troubleshooting experiments involving this compound.
References
determining optimal incubation time with (-)-DHMEQ
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with (-)-DHMEQ, particularly in determining the optimal incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Dehydroxymethylepoxyquinomicin) is a potent, selective, and irreversible inhibitor of Nuclear Factor-kappa B (NF-κB).[1] Its primary mechanism involves covalently binding to a specific cysteine residue on NF-κB's Rel family proteins, including p65, cRel, RelB, and p50.[2][3] This binding is irreversible and directly inhibits the DNA-binding activity of NF-κB.[2][4][5] As a downstream effect, this action also prevents the nuclear translocation of NF-κB.[1][2][4]
Q2: What is a typical starting concentration and incubation time for this compound?
A common concentration range for this compound in cell culture is 2-10 µg/mL.[1] However, the optimal concentration and incubation time are highly dependent on the cell type and the specific biological question being investigated. For NF-κB inhibition assays, incubation times can be as short as 1-6 hours.[1][6] For assays measuring downstream effects like apoptosis or changes in cell viability, longer incubation times of 12 to 72 hours are often required.[1][7] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Q3: How does this compound affect cells?
By inhibiting NF-κB, this compound can lead to a variety of cellular effects, particularly in cells with constitutive NF-κB activity.[1][7] These effects include a dose- and time-dependent reduction in cell viability, induction of apoptosis, and cell cycle arrest, often in the G0/G1 phase.[1][7] Furthermore, it can down-regulate the expression of NF-κB target genes responsible for proliferation and survival, such as Bcl-xL, Bcl-2, c-myc, and cyclin D1.[1][6]
Q4: Is this compound stable in cell culture medium?
While generally effective for in vitro experiments, it's important to note that DHMEQ can be unstable in the presence of blood cells.[8][9] For standard cell culture experiments, it is generally considered sufficiently stable to achieve its inhibitory effect. However, for long-term experiments, its stability might be a factor to consider.
Experimental Design & Protocols
Determining the optimal incubation time is a critical first step for any experiment involving this compound. A time-course and dose-response experiment is strongly recommended.
Protocol 1: Determining Optimal Dose and Incubation Time
This protocol provides a framework to identify the ideal concentration and duration of this compound treatment for observing the desired biological effect.
Objective: To determine the EC50 (half-maximal effective concentration) and the optimal time point for NF-κB inhibition and downstream cellular effects.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Treatment Matrix:
-
Dose Response: Treat cells with a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10, 15, 20 µg/mL) for a fixed, intermediate time point (e.g., 24 hours).
-
Time Course: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment, e.g., 10 µg/mL) for various durations (e.g., 0, 2, 6, 12, 24, 48 hours).[1][7]
-
-
Assay Execution: Following incubation, perform two types of assays:
-
Primary Target Assay: Measure the direct inhibition of NF-κB. This can be done by preparing nuclear extracts and performing a Western blot for the p65 subunit or using an NF-κB activity assay.[1][6] This is typically a shorter-term endpoint (2-6 hours).[6]
-
Functional Assay: Measure a downstream biological effect, such as cell viability (using an MTT or WST-8 assay) or apoptosis (using Annexin V staining).[7][10] This is usually a longer-term endpoint (24-72 hours).[7]
-
-
Data Analysis:
-
Plot the results to generate dose-response and time-course curves.[11]
-
Calculate the EC50 from the dose-response curve. The optimal incubation time will be the point at which the desired effect reaches its peak or a stable plateau in the time-course experiment.
-
Workflow for Optimizing this compound Incubation
Caption: Workflow for determining optimal this compound dose and time.
Summary of Experimental Conditions
The following table summarizes typical experimental conditions for this compound, compiled from various studies.
| Assay Type | Cell Line Examples | Concentration Range (µg/mL) | Incubation Time | Observed Effect | Citation(s) |
| NF-κB Inhibition | SP2/0, UMUC3, A549 | 1-15 | 15 min - 6 hours | Inhibition of p65-DNA binding or nuclear translocation | [1][6][12][13] |
| Cell Viability | PEL cells, MT-1, TL-Om1 | 2-10 | 12 - 72 hours | Dose- and time-dependent decrease in viability | [1][7] |
| Apoptosis | MT-1, TL-Om1 | 10 | 24 - 48 hours | Significant increase in Annexin V-positive cells | [1] |
| Gene Expression | BC1, BCBL1 | 10 | 6 hours | Modulation of NF-κB target genes | [7] |
| Cytokine Production | Human PBMCs | 1 | 3 hours (pre-incubation) | Reduced PHA-stimulated cytokine expression | [14] |
Troubleshooting Guide
Problem: I am not observing any effect after treating my cells with this compound.
-
Q1: Is the incubation time sufficient to observe the intended effect?
-
Answer: The inhibition of NF-κB's nuclear translocation can occur rapidly (e.g., within 1-6 hours).[1][6] However, downstream effects like apoptosis or decreased cell viability may require much longer incubation periods (24-72 hours).[7] Verify your endpoint. For a quick check of activity, assess the phosphorylation or nuclear localization of p65 at an early time point (e.g., 2-6 hours).
-
-
Q2: Does my cell line have activated NF-κB?
-
Answer: this compound is most effective in cell lines with constitutively active NF-κB pathways.[1][7] Its effect may not be significant in cell lines where this pathway is inactive, such as K562 cells.[1][7] Confirm the NF-κB status of your cell line or include a positive control cell line known to be sensitive to this compound.
-
-
Q3: Is the concentration of this compound correct?
-
Answer: The effective concentration can vary between cell lines. If you are using a low concentration, you may not see an effect. It is essential to perform a dose-response curve to determine the EC50 for your specific cells.[11]
-
This compound Signaling Pathway and Inhibition
Caption: this compound irreversibly binds cytoplasmic NF-κB.
Problem: I am observing high levels of cell death, even at low concentrations or in my control group.
-
Q1: What is the quality of my this compound stock solution?
-
Answer: Ensure that your this compound is properly dissolved and stored. It is typically dissolved in DMSO.[6] Prepare fresh dilutions from a concentrated stock for each experiment. The final concentration of the solvent (e.g., DMSO) in the culture medium should be consistent across all wells, including the vehicle control, and kept at a non-toxic level (typically <0.1%).
-
-
Q2: Are my cells healthy and at an appropriate density?
-
Answer: Cells that are unhealthy, overly confluent, or seeded too sparsely can be more susceptible to stress and chemical treatments. Ensure you are using cells from a low passage number and that they are in the exponential growth phase at the time of treatment.
-
-
Q3: Could there be an issue with the experimental setup?
-
Answer: Review your entire protocol for potential sources of error. This includes checking for contamination in the cell culture, ensuring correct incubator settings (temperature, CO2, humidity), and verifying the accuracy of your pipetting and dilutions. Running a vehicle-only control is critical to distinguish the effect of the compound from the effect of the solvent or other experimental manipulations.[15]
-
Troubleshooting Flowchart for this compound Experiments
Caption: A decision tree for troubleshooting common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Inhibitor DHMEQ | Encyclopedia MDPI [encyclopedia.pub]
- 6. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient inhibition of NF‐κB by DHMEQ induces cell death of primary effusion lymphoma without HHV‐8 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell viability assay [bio-protocol.org]
- 11. How to Interpret Dose-Response Curves [sigmaaldrich.cn]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. DHMEQ, a novel nuclear factor-κB inhibitor, induces selective depletion of alloreactive or phytohaemagglutinin-stimulated peripheral blood mononuclear cells, decreases production of T helper type 1 cytokines, and blocks maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
(-)-DHMEQ Cytotoxicity Assessment in Primary Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of (-)-DHMEQ in primary cells. Find troubleshooting guides and frequently asked questions to navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound (Dehydroxymethylepoxyquinomicin) is a potent and selective inhibitor of Nuclear Factor-kappa B (NF-κB).[1] Its mechanism of action involves irreversible and covalent binding to specific cysteine residues on NF-κB subunit proteins, such as p65, cRel, RelB, and p50.[2][3] This binding prevents the NF-κB complex from binding to DNA, thereby inhibiting the transcription of its target genes, which are often involved in inflammation, cell survival, and proliferation.[4][5] The inhibition of NF-κB's nuclear translocation is a likely result of the inhibition of DNA binding.[3][4][5]
Q2: Is this compound expected to be cytotoxic to primary cells?
A: The cytotoxicity of this compound is cell-type specific and depends on the concentration and duration of exposure.[1] Many studies report that this compound can inhibit NF-κB activity and associated cellular processes like invasion and migration at non-toxic concentrations in various primary cells, including human peritoneal mesothelial cells and keloid fibroblasts.[2][5] For example, it was found to be non-toxic to human peritoneal mesothelial cells at concentrations of 1–10 µg/mL.[2] However, in cancer cell lines with constitutive NF-κB activation, this compound can induce apoptosis and reduce cell viability in a dose- and time-dependent manner.[1][6] Therefore, it is crucial to determine the optimal, non-toxic working concentration for each primary cell type.
Q3: What are the recommended starting concentrations for a cytotoxicity assessment of this compound in primary cells?
A: Based on published studies, a good starting point for assessing the cytotoxicity of this compound in primary cells is a concentration range of 1 µg/mL to 10 µg/mL.[1][2][7] It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific primary cell model. Treatment durations typically range from 24 to 72 hours.[6]
Q4: How stable is this compound in cell culture medium?
A: While detailed stability studies in various culture media are not extensively reported in the provided search results, it's important to note that the stability of compounds in solution can be a factor in long-term experiments. For instance, it has been noted that intraperitoneal administration of DHMEQ did not lead to increased blood concentration due to its instability in the blood.[8] For in vitro experiments, it is best practice to prepare fresh dilutions of this compound from a stock solution for each experiment to ensure consistent activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity results between replicates. | - Uneven cell seeding.- Pipetting errors when adding this compound.- Edge effects in the microplate.- Primary cells are naturally heterogeneous.[9] | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and change tips for each replicate.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Increase the number of replicates. |
| No cytotoxicity observed, even at high concentrations. | - The specific primary cell type is resistant to this compound-induced cytotoxicity.- The primary cells do not rely on the NF-κB pathway for survival.- The compound has degraded.- Insufficient incubation time. | - Confirm NF-κB activity in your primary cells and its inhibition by this compound using a relevant assay (e.g., reporter assay, Western blot for downstream targets).- Prepare fresh dilutions of this compound for each experiment.- Extend the incubation period (e.g., up to 72 hours). |
| High levels of cell death in the control (vehicle-treated) group. | - Sub-optimal primary cell culture conditions.[10][11]- The vehicle (e.g., DMSO) is at a toxic concentration.- Mechanical stress during cell handling and seeding.[9]- Contamination (bacterial, fungal, or mycoplasma).[12] | - Use specialty media optimized for your primary cell type.[10][11]- Ensure the final concentration of the vehicle is low (typically ≤ 0.1%) and test for vehicle toxicity alone.- Handle cells gently and minimize centrifugation steps.- Regularly test for mycoplasma and practice good aseptic technique.[12] |
| Inconsistent results with different batches of primary cells. | - Primary cells have a finite lifespan and their characteristics can change with passage number.[9]- Donor-to-donor variability. | - Use primary cells at a low and consistent passage number.- If possible, pool cells from multiple donors or characterize each batch thoroughly. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its observed cytotoxic effects on various primary cells as reported in the literature.
| Cell Type | Concentration Range | Observed Effect | Citation |
| Human Peritoneal Mesothelial Cells | 1–10 µg/mL | Not toxic | [2] |
| Keloid Fibroblasts | Not specified (non-toxic concentrations) | Reduced type I collagen accumulation | [5] |
| Mouse Bone Marrow-Derived Macrophages | Not specified | Inhibited NF-κB activation, iNOS expression, and NO production | [13] |
| Mouse Primary Culture Mast Cells | Not specified (non-toxic concentrations) | Inhibited in vitro invasion | [13] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Resistant to DHMEQ treatment | [6] |
| Primary B-cells | Not specified | Resistant to DHMEQ treatment | [6] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[14]
Materials:
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Primary cells
-
Complete culture medium optimized for the primary cells
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count primary cells. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, insoluble formazan crystals will form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures cytotoxicity by quantifying the amount of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[15]
Materials:
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Primary cells
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Complete culture medium
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This compound stock solution
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96-well plate
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
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Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: According to the kit's instructions, collect the cell culture supernatant from each well.
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LDH Reaction: Add the supernatant to the reaction mixture provided in the kit. This mixture typically contains a substrate that is converted into a colored or fluorescent product by LDH.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed completely).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient inhibition of NF‐κB by DHMEQ induces cell death of primary effusion lymphoma without HHV‐8 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kosheeka.com [kosheeka.com]
- 10. The Advantages and Difficulties of Working with Primary Cells [sciencellonline.com]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
Quality Control for Synthetic (-)-DHMEQ: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic (-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ).
Frequently Asked Questions (FAQs)
1. What is the expected purity of synthetic this compound?
Synthetic this compound should typically have a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC) analysis. Some synthesis protocols report purities exceeding 99.5%.[1]
2. How should this compound be stored?
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Solid Form: Store the solid compound at -20°C for long-term storage.
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In Solution: Prepare stock solutions in dimethyl sulfoxide (DMSO).[2][3][4] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are generally stable for up to one month when stored properly.[5]
3. What is the solubility of this compound?
This compound is soluble in DMSO. For experimental use, it is common to prepare a stock solution in DMSO, which can then be further diluted in an appropriate aqueous medium or cell culture medium.[2][4]
4. Is this compound stable in biological media?
This compound is known to be unstable in the presence of blood cells.[1][6][7] This instability should be considered when designing in vivo experiments. For in vitro assays, it is advisable to prepare fresh dilutions from the DMSO stock solution just before use.
5. What are the potential impurities in synthetic this compound?
Potential impurities can arise from the synthetic process and may include:
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Starting Materials: Residual amounts of starting materials like 2,5-dimethoxyaniline.
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By-products: Unwanted side products formed during the multi-step synthesis.
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Stereoisomers: The most significant stereoisomeric impurity is the (+)-DHMEQ enantiomer, which is about 10 times less active in inhibiting NF-κB.[1][8]
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Degradation Products: Products formed due to improper storage or handling.
Troubleshooting Guides
HPLC Analysis
Issue: Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Contamination | Ensure the HPLC system, solvent, and vials are clean. Run a blank gradient to check for system peaks. |
| Impurity | The peak could be a synthesis-related impurity (starting material, by-product) or a degradation product. |
| (+)-DHMEQ Enantiomer | If not using a chiral column, the (+)-enantiomer will likely co-elute. Use a chiral HPLC method for enantiomeric purity assessment. |
| Sample Degradation | Prepare fresh sample solutions. This compound can be unstable under certain conditions. |
Issue: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For amine-containing compounds, a slightly acidic mobile phase can improve peak shape. |
| Column Degradation | The column may be nearing the end of its lifespan. Replace with a new column. |
| Secondary Interactions | Interactions with active sites on the silica packing can cause tailing. Use a high-purity, end-capped column. |
NMR Analysis
Issue: Unidentified Signals in the Spectrum
| Possible Cause | Troubleshooting Steps |
| Residual Solvent | Peaks from residual solvents used in synthesis or purification (e.g., ethyl acetate, dichloromethane) may be present. |
| Impurities | Signals could correspond to starting materials or by-products. Compare the spectrum with known impurity profiles if available. |
| Water Peak | A broad singlet around 1.5-4.7 ppm (depending on the solvent) indicates the presence of water. Use dry NMR solvents. |
| Grease | Broad, rolling peaks can indicate contamination from vacuum grease. Ensure clean NMR tubes and proper handling. |
General Experimental Issues
Issue: Difficulty Dissolving this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | This compound has limited solubility in aqueous solutions. Use DMSO to prepare a concentrated stock solution first. |
| Precipitation upon Dilution | When diluting the DMSO stock in an aqueous buffer, the compound may precipitate if the final DMSO concentration is too low. Vortex or sonicate the solution. It may be necessary to maintain a certain percentage of DMSO in the final solution. |
Experimental Protocols
Purity Determination by Reverse-Phase HPLC
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid). A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or in a small volume of DMSO and then dilute with the mobile phase.
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Acceptance Criteria: The area of the main peak corresponding to this compound should be ≥98% of the total peak area.
Enantiomeric Purity by Chiral HPLC
-
Column: A chiral stationary phase column (e.g., polysaccharide-based).
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Mobile Phase: A mixture of hexane/isopropanol or a similar normal-phase solvent system. The exact ratio will need to be optimized for the specific column.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: The two enantiomers, (-) and (+)-DHMEQ, should be resolved into two separate peaks. Calculate the percentage of the desired (-)-enantiomer.
Structural Confirmation by ¹H-NMR
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Concentration: 5-10 mg/mL.
-
Procedure: Acquire a standard ¹H-NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of this compound.
Molecular Weight Verification by Mass Spectrometry
-
Technique: Electrospray Ionization (ESI) is a suitable method.
-
Mode: Can be run in either positive or negative ion mode.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile at a low concentration (e.g., 10 µg/mL).
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Expected Ion: In positive mode, expect to see the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of DHMEQ plus a proton. In negative mode, expect the deprotonated molecule [M-H]⁻.
Data Presentation
Table 1: Quality Control Specifications for Synthetic this compound
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Purity | RP-HPLC | ≥ 98.0% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% (-)-enantiomer |
| Identity | ¹H-NMR | Conforms to structure |
| Molecular Weight | Mass Spectrometry | Conforms to theoretical mass |
Visualizations
Caption: Experimental workflow for the synthesis and quality control of this compound.
Caption: Signaling pathway of NF-κB activation and inhibition by this compound.
Caption: Logical troubleshooting workflow for failed quality control tests of this compound.
References
- 1. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 2. hplc.eu [hplc.eu]
- 3. Transient inhibition of NF‐κB by DHMEQ induces cell death of primary effusion lymphoma without HHV‐8 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: (-)-DHMEQ Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the NF-κB inhibitor, (-)-DHMEQ.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing inconsistent inhibition of NF-κB activity between experiments. What could be the cause?
A1: Inconsistent results with this compound can stem from several factors. One key aspect is its irreversible binding mechanism. Since this compound forms a covalent bond with cysteine residues on NF-κB proteins, the inhibitory effect is long-lasting.[1][2] If cells are pre-treated and the compound is washed out, NF-κB can remain inhibited for an extended period (e.g., at least 8 hours).[1] Ensure your timing for treatment and subsequent stimulation (e.g., with TNF-α or LPS) is consistent across all experiments.
Another potential issue is the stability of this compound in solution. Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation. Finally, ensure that the enantiomeric purity of your this compound is high, as the (+)-isomer is about ten times less effective at inhibiting NF-κB.[3][4][5][6]
Q2: I'm seeing significant cytotoxicity in my cell cultures, even at low concentrations of this compound. How can I mitigate this?
A2: While this compound is generally reported to have low toxicity at effective concentrations (typically 1-10 µg/mL), cell line-specific sensitivity can vary.[1][7][8] It is crucial to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time for your specific cell line.[9] For example, in human peritoneal mesothelial cells, this compound was not toxic at 1-10 µg/mL.[1] However, in some cancer cell lines, viability can be significantly reduced with concentrations in the 2-10 µg/mL range over 12-48 hours.[9]
If cytotoxicity persists, consider the following:
-
Reduce Incubation Time: Due to its irreversible action, shorter incubation times may be sufficient to achieve NF-κB inhibition without causing excessive cell death.
-
Serum Concentration: Ensure your cell culture medium contains the appropriate serum concentration, as this can sometimes influence compound toxicity.
-
Alternative Mechanisms: In some cancer cells, this compound has been reported to induce reactive oxygen species (ROS), which could contribute to cell death.[3][10] This effect could be cell-type dependent.
Q3: My in vivo experiments using intraperitoneal (IP) injection of this compound are not showing the expected efficacy. What should I check?
A3: A critical factor for in vivo studies with this compound is its instability in the blood.[5][11] Following IP administration, this compound does not lead to a significant increase in blood concentration.[5][11] The therapeutic effect is thought to be mediated by its action on inflammatory cells within the peritoneal cavity.[5][10][11] Therefore, the lack of systemic exposure is an important consideration when designing your experiment and interpreting results.
For animal studies, racemic DHMEQ is often used.[1][5][6][12] Dosages typically range from 2-12 mg/kg, administered daily or multiple times a week via IP injection.[1] No toxicity has been reported in many of these studies, even with long-term administration.[1][6][11] If you are not observing the desired effect, ensure your dosing regimen is appropriate for your animal model and that the endpoint you are measuring can be influenced by modulating the peritoneal inflammatory environment.
Q4: What is the difference between this compound, (+)-DHMEQ, and racemic DHMEQ?
A4: These are different stereoisomers of DHMEQ.
-
This compound: This is the more potent enantiomer for NF-κB inhibition, approximately 10 times more effective than the (+)-isomer.[3][4][5][6] It is typically used for in vitro and mechanistic studies.[1][5][6][12]
-
(+)-DHMEQ: This enantiomer is a much weaker inhibitor of NF-κB. Interestingly, it has been shown to activate Nrf2, a transcription factor involved in the antioxidant response.[2][3][10]
-
Racemic DHMEQ: This is a 1:1 mixture of the (-) and (+) enantiomers. It is often used for in vivo animal experiments.[1][5][6][12]
It is crucial to use the correct form for your experiments and to be aware of the potential for different biological activities between the enantiomers.
Quantitative Data Summary
Table 1: In Vitro Effective Concentrations of this compound
| Cell Line/System | Application | Effective Concentration | Observed Effect |
| SP2/0 (mouse plasmacytoma) | Inhibition of NF-κB-DNA binding | 1-10 µg/mL | Dose-dependent inhibition of p65-DNA binding.[7][8] |
| SP2/0, KMS-11, RPMI-8226 | Inhibition of cellular invasion | 1-10 µg/mL (SP2/0), <3 µg/mL (KMS-11, RPMI-8226) | Dose-dependent inhibition of invasion through Matrigel.[7][8] |
| Human Peritoneal Mesothelial Cells | Inhibition of cytokine synthesis | 10 µg/mL | Reduction in IL-6, MCP-1, and hyaluronan synthesis.[1] |
| RAW264.7 (mouse macrophage-like) | Inhibition of LPS-induced NF-κB activation | Not specified | Inhibition of p65 nuclear translocation and NO production.[2][10] |
| MT-1, MT-2 (adult T-cell leukemia) | Inhibition of constitutive NF-κB | 2-10 µg/mL | Reduction in cell viability over 12-48 hours.[9] |
| NCI-H157 | Inhibition of PS-341 induced NF-κB | 10-20 µg/mL | Pre-treatment reduced p65 nuclear levels.[9] |
Table 2: In Vivo Dosage and Administration of DHMEQ
| Animal Model | Application | Dosage | Administration Route |
| SCID Mice | Cancer (general) | 4 mg/kg or 12 mg/kg | Intraperitoneal (IP) |
| SCID Mice | Breast Cancer (MDA-MB-231) | 12 mg/kg (3 times/week) | Intraperitoneal (IP) |
| Nude Mice | Bladder Cancer (KU-19-19) | Not specified | Intraperitoneal (IP) |
| Mice | Collagen-induced arthritis | Not specified | Subcutaneous |
| Rats | Endotoxin-induced uveitis | Not specified | Intraperitoneal (IP) |
Experimental Protocols
Protocol 1: In Vitro NF-κB Inhibition Assay (Western Blot for Nuclear p65)
-
Cell Culture: Plate cells (e.g., NCI-H157) at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10 or 20 µg/mL) for 2 hours.[9] Include a vehicle control (e.g., DMSO).
-
Stimulation: After the pre-treatment, stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for the desired time (e.g., 6 hours).[9]
-
Nuclear Extraction: Wash the cells with ice-cold PBS and perform nuclear extraction using a commercial kit or standard laboratory protocol.
-
Western Blot:
-
Determine the protein concentration of the nuclear extracts.
-
Separate equal amounts of nuclear protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p65 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading of nuclear protein, probe the same membrane for a nuclear loading control, such as Lamin A/C.[9]
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1-10 µg/mL) for various time points (e.g., 24 and 48 hours).[8] Include a vehicle control well.
-
MTT Addition: At the end of the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: NF-κB signaling pathway and the mechanism of this compound action.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for common issues in this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. techscience.com [techscience.com]
- 6. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NF-κB Inhibitors: (-)-DHMEQ vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention. This guide provides an objective comparison of (-)-DHMEQ against three other widely used NF-κB inhibitors: BAY 11-7082, MG-132, and Parthenolide, supported by experimental data.
Mechanism of Action at a Glance
The four inhibitors target the NF-κB signaling pathway at different points, leading to varied specificities and off-target effects.
| Inhibitor | Primary Target | Mechanism of Action | Reversibility |
| This compound | NF-κB subunits (p65, c-Rel, RelB, p50) | Covalently binds to specific cysteine residues on NF-κB subunits, directly inhibiting their DNA binding activity and nuclear translocation.[1][2][3][4] | Irreversible[2] |
| BAY 11-7082 | IκB kinase (IKK) complex (primarily IKKβ) | Irreversibly inhibits the phosphorylation of IκBα, preventing its degradation and the subsequent release and nuclear translocation of NF-κB.[5][6] It has also been shown to have off-target effects on other kinases and protein tyrosine phosphatases.[7][8][9][10][11] | Irreversible[5] |
| MG-132 | 26S Proteasome | Reversibly inhibits the chymotrypsin-like activity of the 26S proteasome, thereby preventing the degradation of phosphorylated IκBα and other ubiquitinated proteins.[12][13][14] | Reversible[13] |
| Parthenolide | IκB kinase (IKK) complex | Directly inhibits IKKβ activity by covalently binding to a specific cysteine residue, thus preventing IκBα phosphorylation and subsequent NF-κB activation.[15][16] It has also been reported to have other cellular targets.[17][18] | Irreversible (covalent binding) |
Comparative Performance Data
The following tables summarize the reported 50% inhibitory concentration (IC50) values for each inhibitor across various assays and cell lines. It is crucial to note that these values are highly dependent on the specific experimental conditions, including the cell type, stimulus used to activate NF-κB, and the duration of treatment. Therefore, direct comparison of values from different studies should be interpreted with caution.
Table 1: IC50 Values for NF-κB Inhibition
| Inhibitor | Assay Type | Cell Line | Stimulus | IC50 | Reference |
| This compound | NF-κB-dependent reporter | Jurkat | TNF-α | ~5 µg/mL | [2] |
| This compound | Growth Inhibition | Head and Neck Squamous Carcinoma | - | ~20 µg/mL | [6] |
| BAY 11-7082 | IκBα Phosphorylation | Tumor cells | TNF-α | 10 µM | [19] |
| BAY 11-7082 | NF-κB activation | - | - | - | - |
| MG-132 | NF-κB activation | - | TNF-α | 3 µM | [13] |
| Parthenolide | NF-κB-dependent reporter | HeLa | TNF-α | 5 µM | - |
Table 2: IC50 Values for Cytotoxicity/Cell Viability
| Inhibitor | Cell Line | Time Point | IC50 | Reference |
| This compound | PEL cell lines | 72h | 5-10 µg/mL | [20] |
| BAY 11-7082 | U266 (Multiple Myeloma) | 4h | ~4 µM | [21] |
| MG-132 | Multiple Myeloma cells | - | - | [22] |
| Parthenolide | HeLa | - | >20 µM | - |
Signaling Pathways and Inhibition Points
The following diagrams illustrate the NF-κB signaling pathway and the specific points of intervention for each inhibitor.
Caption: NF-κB signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific cell types and experimental goals.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with NF-κB inhibitors.
Caption: Workflow for a typical MTT-based cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the NF-κB inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. For experiments investigating the inhibition of stimulated NF-κB activity, a stimulating agent (e.g., TNF-α, LPS) is added concurrently or after a pre-incubation period with the inhibitor.
-
Incubation with Inhibitor: Incubate the cells with the inhibitors for the desired experimental time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for NF-κB (p65) Nuclear Translocation
This protocol outlines the steps to assess the inhibition of NF-κB nuclear translocation.
Caption: General workflow for Western blot analysis of p65 nuclear translocation.
Detailed Steps:
-
Cell Treatment: Culture cells to approximately 80-90% confluency. Pre-treat the cells with the desired concentrations of the NF-κB inhibitor for a specified time (e.g., 1-2 hours). Subsequently, stimulate the cells with an NF-κB activating agent (e.g., 10 ng/mL TNF-α) for a short period (e.g., 15-30 minutes).
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercially available kit or a standard protocol involving differential centrifugation.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel (e.g., 10-12%) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C. To ensure proper fractionation, also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 upon stimulation, which is prevented by the inhibitor, indicates successful inhibition of nuclear translocation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by the inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 10. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The IKK inhibitor Bay 11-7082 induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. MG132 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Molecular mechanisms of parthenolide's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 20. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. europeanreview.org [europeanreview.org]
- 22. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Cellular Supremacy: (-)-DHMEQ vs. Bortezomib
For researchers, scientists, and drug development professionals, the quest for potent and specific therapeutic agents is a continuous endeavor. In the realm of targeted cancer therapy, two molecules, (-)-DHMEQ and bortezomib, have emerged as significant players, each wielding a distinct mechanism to induce cancer cell death. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the informed selection and development of next-generation cancer therapeutics.
(-)-Dehydroxymethylepoxyquinomicin, or this compound, is a selective and irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. In contrast, bortezomib is a reversible inhibitor of the 26S proteasome, a cellular machine responsible for protein degradation. While both pathways are crucial for cancer cell survival and proliferation, their inhibition by this compound and bortezomib leads to distinct and overlapping downstream effects. This comparison delves into their mechanisms of action, in vitro cytotoxicity, and in vivo anti-tumor activity, presenting the available data to draw a comprehensive picture of their therapeutic potential.
Mechanism of Action: Two Paths to Apoptosis
This compound exerts its effect by directly targeting and covalently binding to specific cysteine residues on NF-κB subunit proteins, including p65 and p50. This irreversible binding prevents the translocation of NF-κB to the nucleus and its subsequent DNA binding, thereby inhibiting the transcription of pro-survival and anti-apoptotic genes.
Bortezomib, on the other hand, acts by reversibly binding to the catalytic site of the 26S proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, including the inhibitor of NF-κB, IκBα. The stabilization of IκBα prevents its degradation and sequesters NF-κB in the cytoplasm, indirectly inhibiting the NF-κB pathway. The accumulation of misfolded and regulatory proteins due to proteasome inhibition also triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis.
Unveiling the Specificity of (-)-DHMEQ in NF-κB Pathway Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a signaling pathway inhibitor is paramount. This guide provides a detailed comparison of (-)-dehydroxymethylepoxyquinomicin ((-)-DHMEQ)), a potent inhibitor of the Nuclear Factor-kappaB (NF-κB) pathway, with other commonly used inhibitors. We present quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to offer a comprehensive overview of this compound's performance and specificity.
This compound is a small molecule inhibitor that has garnered significant interest for its unique mechanism of action in targeting the NF-κB signaling cascade.[1][2] The NF-κB pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival.[3] Its aberrant activation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer, making it a prime target for therapeutic intervention.[4][5]
Mechanism of Action: A Direct and Covalent Interaction
Unlike many other NF-κB inhibitors that target upstream kinases or the proteasome, this compound acts directly on the NF-κB transcription factor complex itself.[1][2] It covalently binds to a specific cysteine residue within the DNA-binding domain of NF-κB proteins, including p65, c-Rel, RelB, and p50.[6] This irreversible binding allosterically inhibits the DNA-binding activity of NF-κB, thereby preventing the transcription of its target genes.[2][7] Notably, the (-)-enantiomer of DHMEQ is approximately ten times more potent than the (+)-enantiomer.[6]
In some instances, this compound has also been shown to inhibit the nuclear translocation of NF-κB, further contributing to its inhibitory effect.[7][8] This dual mechanism of inhibiting both DNA binding and nuclear entry provides a robust blockade of NF-κB signaling.
Figure 1: Canonical NF-κB Signaling Pathway and the Point of this compound Intervention. This diagram illustrates the key steps in the canonical NF-κB pathway, from extracellular stimuli to gene transcription, and highlights the direct inhibitory action of this compound on the nuclear NF-κB complex.
Comparative Analysis with Other NF-κB Inhibitors
To provide a clear comparison, the following table summarizes the key characteristics of this compound and other widely used NF-κB inhibitors.
| Inhibitor | Target | Mechanism of Action | Reported IC50 | Key Advantages | Potential Disadvantages |
| This compound | NF-κB (p65, c-Rel, RelB, p50) | Covalently binds to NF-κB, inhibiting DNA binding and nuclear translocation.[2][7] | 1-10 µg/mL for NF-κB activity inhibition in cells.[9] | Direct and specific targeting of NF-κB.[4] Irreversible inhibition.[2] | Potential for off-target effects at higher concentrations. |
| Bortezomib | 26S Proteasome | Reversibly inhibits the chymotrypsin-like activity of the 26S proteasome, preventing IκBα degradation.[9][10] | ~7 nM for proteasome inhibition. | Potent and clinically approved for multiple myeloma.[9] | Indirect inhibitor of NF-κB with broad effects on protein degradation, leading to off-target toxicities.[9][10] |
| BAY 11-7082 | IKKβ | Irreversibly inhibits the phosphorylation of IκBα by IKKβ. | 5-10 µM for IKKβ inhibition. | Targets an upstream kinase in the pathway. | Can have off-target effects on other kinases and cellular processes. |
| PS-1145 | IKKβ | Reversibly inhibits IKKβ. | ~150 nM for IKKβ inhibition. | More selective for IKKβ than some other IKK inhibitors. | As with other IKK inhibitors, potential for off-target effects exists. |
| MG-132 | Proteasome | Reversibly inhibits the proteasome, preventing IκBα degradation. | ~100 nM for proteasome inhibition. | Potent inhibitor of the proteasome. | Not specific for the NF-κB pathway; affects global protein turnover. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are outlines of key experiments used to characterize NF-κB inhibitors.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the DNA-binding activity of NF-κB.
Methodology:
-
Nuclear extracts are prepared from cells treated with or without the inhibitor and stimulated with an NF-κB activator (e.g., TNF-α).
-
A radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site is incubated with the nuclear extracts.
-
The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to X-ray film or imaged to visualize the bands corresponding to the NF-κB-DNA complex. A decrease in the intensity of the shifted band in the presence of the inhibitor indicates reduced NF-κB DNA-binding activity.
Figure 2: Electrophoretic Mobility Shift Assay (EMSA) Workflow. This flowchart outlines the key steps involved in performing an EMSA to measure the DNA-binding activity of NF-κB.
NF-κB Reporter Gene Assay
Objective: To measure the transcriptional activity of NF-κB.
Methodology:
-
Cells are transiently or stably transfected with a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple NF-κB binding sites.
-
The transfected cells are pre-treated with the inhibitor followed by stimulation with an NF-κB activator.
-
Cell lysates are prepared, and the reporter enzyme activity is measured using a luminometer or spectrophotometer.
-
A decrease in reporter activity in the presence of the inhibitor indicates reduced NF-κB transcriptional activity.
Western Blotting for IκBα Degradation
Objective: To determine if an inhibitor acts upstream of IκBα degradation.
Methodology:
-
Cells are pre-treated with the inhibitor and then stimulated with an NF-κB activator for various time points.
-
Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with an antibody specific for IκBα.
-
An inhibitor that acts upstream of IκBα degradation (e.g., a proteasome or IKK inhibitor) will prevent the stimulus-induced degradation of IκBα, resulting in a stable IκBα band at all time points. In contrast, an inhibitor like this compound that acts downstream will not affect IκBα degradation.
Specificity Profile of this compound
A key advantage of this compound is its direct action on NF-κB, which theoretically offers greater specificity compared to inhibitors of more ubiquitously used cellular machinery like the proteasome.[11] Studies have shown that this compound can selectively inhibit NF-κB-dependent processes without causing widespread toxicity.[4][9] For instance, it has been demonstrated to induce apoptosis in multiple myeloma cells, where NF-κB is constitutively active, while having minimal effect on normal peripheral blood mononuclear cells.[11]
However, as with any small molecule inhibitor, the potential for off-target effects, particularly at higher concentrations, cannot be entirely ruled out. One study has suggested that at high concentrations, DHMEQ may induce the production of reactive oxygen species (ROS), which can independently modulate NF-κB activity.[1][2] Therefore, it is crucial to use the lowest effective concentration and include appropriate controls in experimental designs.
Conclusion
This compound presents a compelling profile as a specific inhibitor of the NF-κB pathway. Its unique mechanism of direct and covalent binding to NF-κB subunits distinguishes it from many other inhibitors that target upstream components of the signaling cascade. This direct action offers the potential for greater specificity and reduced off-target effects. The provided comparative data and experimental protocols serve as a valuable resource for researchers to objectively evaluate the suitability of this compound for their specific research needs in the investigation of NF-κB signaling and the development of novel therapeutics.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
- 6. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. A novel NF-kappaB inhibitor DHMEQ selectively targets constitutive NF-kappaB activity and induces apoptosis of multiple myeloma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity of (-)-DHMEQ: A Comparative Guide to a Selective NF-κB Inhibitor
For researchers and drug development professionals navigating the complex landscape of signal transduction, the specificity of a molecular probe or therapeutic candidate is paramount. This guide provides a comparative analysis of (-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ), a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While comprehensive cross-reactivity data against broad panels of off-targets like kinases remains limited in the public domain, the unique mechanism of this compound suggests a high degree of selectivity. This guide will objectively compare its performance with other NF-κB inhibitors, supported by available experimental data and detailed methodologies.
High Specificity through a Unique Covalent Binding Mechanism
This compound stands out due to its direct and irreversible inhibition of NF-κB transcription factors. Unlike many other inhibitors that target upstream kinases or the proteasome, this compound covalently binds to specific cysteine residues within the DNA-binding domains of several NF-κB subunits. This direct interaction prevents the NF-κB complex from binding to its target DNA sequences, thereby blocking the transcription of pro-inflammatory and pro-survival genes.
Comparison with Other NF-κB Pathway Inhibitors
The NF-κB signaling cascade can be intercepted at multiple points, and various inhibitors have been developed with different mechanisms of action. Understanding these differences is crucial for interpreting experimental results and predicting potential off-target effects.
| Inhibitor Class | Mechanism of Action | Examples | Potential for Off-Target Effects |
| Direct NF-κB Inhibitors | Covalently binds to NF-κB subunits (p65, cRel, RelB, p50), preventing DNA binding.[1] | This compound | Expected to be low due to the specific covalent interaction with a limited number of proteins. However, a comprehensive screen against a broad kinase panel is not publicly available. |
| IKK Inhibitors | Inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα, thus keeping NF-κB sequestered in the cytoplasm. | TPCA-1, IMD-0354 | As kinase inhibitors, there is a potential for cross-reactivity with other kinases in the human kinome, which can lead to off-target effects. |
| Proteasome Inhibitors | Inhibit the proteasome, which is responsible for the degradation of IκBα. This leads to the accumulation of IκBα and the retention of NF-κB in the cytoplasm. | Bortezomib (Velcade™) | Proteasome inhibition is a broad mechanism that affects the degradation of many cellular proteins, not just IκBα, leading to a higher likelihood of off-target effects and associated toxicities.[2][3][4][5] |
Table 1: Comparison of Different Classes of NF-κB Inhibitors. This table highlights the distinct mechanisms of action and the corresponding potential for off-target effects.
Quantitative Data: Specificity of this compound for NF-κB Subunits
Experimental evidence demonstrates that this compound selectively targets a subset of the NF-κB family proteins. This specificity is attributed to the presence of a reactive cysteine residue at the appropriate position within the protein structure.
| NF-κB Subunit | Interaction with this compound | Reference |
| p65 (RelA) | Covalent binding | [1] |
| c-Rel | Covalent binding | [1] |
| RelB | Covalent binding | [1] |
| p50 | Covalent binding | [1] |
| p52 | No binding | [1] |
Table 2: Specificity of this compound for individual NF-κB Subunits. This table summarizes the known covalent interactions between this compound and various NF-κB family members.
Experimental Protocols
To aid researchers in their study of NF-κB signaling and the effects of inhibitors like this compound, detailed methodologies for key experiments are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
Objective: To qualitatively and semi-quantitatively assess the DNA binding activity of NF-κB.
Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel, causing a "shift" in the migration of the labeled DNA probe.[6][7][8]
Protocol:
-
Nuclear Extract Preparation:
-
Culture cells to the desired confluency and treat with the compound of interest (e.g., this compound) for the specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce nuclear translocation of NF-κB.
-
Harvest the cells and isolate the nuclear proteins using a commercial kit or a standard biochemical fractionation protocol.
-
Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.
-
-
Probe Labeling:
-
A double-stranded oligonucleotide containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is typically used.
-
Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract (typically 5-10 µg) with a binding buffer containing poly(dI-dC) (to reduce non-specific binding), and the labeled probe.
-
For competition assays to confirm specificity, add a 50- to 100-fold molar excess of unlabeled "cold" probe to a parallel reaction.
-
For supershift assays to identify the specific NF-κB subunits in the complex, add an antibody specific to an NF-κB subunit (e.g., anti-p65) to the reaction.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel (typically 4-6%).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Dry the gel (for radioactive probes) and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
NF-κB Luciferase Reporter Assay
Objective: To quantitatively measure the transcriptional activity of NF-κB.
Principle: This assay utilizes a plasmid vector containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and binds to the promoter, it drives the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate (luciferin) is proportional to the NF-κB transcriptional activity.[9][10][11][12][13]
Protocol:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate (e.g., 96-well) and allow them to adhere.
-
Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.
-
It is recommended to co-transfect with a control plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency and cell viability.
-
-
Compound Treatment and Stimulation:
-
After transfection (typically 24 hours), replace the medium with fresh medium containing the test compound (e.g., this compound) at various concentrations.
-
Incubate for the desired period.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β) for a specified time (e.g., 6-8 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Transfer the cell lysate to an opaque multi-well plate suitable for luminescence measurements.
-
Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence using a luminometer.
-
Then, add the Stop & Glo® reagent, which quenches the firefly luciferase reaction and activates the Renilla luciferase. Measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.
-
Express the results as a percentage of the stimulated control or as fold induction over the unstimulated control.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the NF-κB signaling pathway and the experimental workflow for assessing inhibitor activity.
Figure 1: NF-κB signaling pathway and points of inhibition.
Figure 2: General experimental workflow for studying this compound.
References
- 1. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophoretic mobility shift assay analysis of NF-κB DNA binding [pubmed.ncbi.nlm.nih.gov]
- 7. signosisinc.com [signosisinc.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. bowdish.ca [bowdish.ca]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanisms of NF-κB Inhibition: A Comparative Guide to (-)-DHMEQ and RelA/p65 siRNA
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the potent NF-κB inhibitor, (-)-DHMEQ, and its effects benchmarked against siRNA-mediated knockdown of the key NF-κB subunit, RelA/p65.
This guide provides a detailed comparison of two powerful tools for interrogating the NF-κB signaling pathway: the small molecule inhibitor (-)-Dehydroxymethylepoxyquinomicin (this compound) and small interfering RNA (siRNA) targeting the RelA (p65) subunit. Understanding the distinct and overlapping effects of these methodologies is crucial for elucidating the precise roles of NF-κB in various cellular processes, including inflammation, apoptosis, and cell proliferation, and for the development of targeted therapeutics.
Quantitative Comparison of this compound and RelA/p65 siRNA Effects
The following tables summarize key quantitative data from various studies, showcasing the impact of this compound and RelA/p65 siRNA on cancer cell viability and apoptosis. It is important to note that the data are collated from different studies and experimental conditions, which may influence the absolute values.
| Cell Line | Treatment | Assay | Endpoint | Value | Source |
| YCU-H891 (HNSCC) | This compound | Cell Growth Inhibition | IC50 | ~20 µg/mL | [1] |
| KB (HNSCC) | This compound | Cell Growth Inhibition | IC50 | ~20 µg/mL | [1] |
| A2780 (Ovarian Cancer) | This compound (72h) | MTT Assay | IC50 | Lower than SKOV3 | [2] |
| SKOV3 (Ovarian Cancer) | This compound (72h) | MTT Assay | IC50 | Higher than A2780 | [2] |
| Glioblastoma Cell Lines (U87MG, U251, etc.) | This compound (48h) | XTT Assay | Significant growth inhibition | 5, 10, 20 µg/mL | |
| SP2/0 (Mouse Plasmacytoma) | This compound (24h) | MTT Assay | Cytotoxicity | Minimal below 10 µg/mL | [3][4] |
| UPCI:SCC066 (OSCC) | p65 siRNA (48h) | MTT Assay | Relative Cell Viability | ~60% of control | [5] |
| UPCI:SCC040 (OSCC) | p65 siRNA (48h) | MTT Assay | Relative Cell Viability | ~55% of control | [5] |
Table 1: Comparative Effects on Cell Viability. This table presents the half-maximal inhibitory concentration (IC50) and other cell viability metrics for this compound and RelA/p65 siRNA across various cancer cell lines. HNSCC: Head and Neck Squamous Cell Carcinoma; OSCC: Oral Squamous Cell Carcinoma.
| Cell Line | Treatment | Assay | Endpoint | Result | Source |
| YCU-H891 & KB (HNSCC) | This compound | Apoptosis Assay | Dose-dependent apoptosis | Induced | [1] |
| Glioblastoma Cell Lines | This compound (20 µg/mL, 48h) | Caspase-3 Activation | Apoptosis | Significant increase in 5/6 cell lines | |
| KKU-M213 (Cholangiocarcinoma) | This compound (10 µg/mL, 48h) | Flow Cytometry (PI) | Sub-G1 population (Apoptosis) | 48% | |
| KKU-M214 (Cholangiocarcinoma) | This compound (10 µg/mL, 48h) | Flow Cytometry (PI) | Sub-G1 population (Apoptosis) | 31% | |
| SP2/0 (Mouse Plasmacytoma) | This compound + Melphalan (48h) | Annexin V/PI | Apoptotic Cells | Synergistic increase | [3][4] |
| MCF-7 (Breast Cancer) | RSF-1 siRNA (affects p-p65) | Annexin V/PI | Apoptosis Rate | Significant increase | [6] |
| SKBR-3 (Breast Cancer) | RSF-1 siRNA (affects p-p65) | Annexin V/PI | Apoptosis Rate | Significant increase | [6] |
Table 2: Comparative Effects on Apoptosis. This table highlights the pro-apoptotic effects of this compound and interventions affecting the NF-κB pathway, such as siRNA, in different cancer cell models.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assays
1. MTT Assay
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or transfect with RelA/p65 siRNA and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Clonogenic Assay
-
Principle: This assay assesses the long-term survival and proliferative capacity of single cells to form colonies after treatment.
-
Protocol:
-
Treat cells with this compound or transfect with RelA/p65 siRNA for a specified duration.
-
Harvest the cells and seed a low, known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the surviving fraction by normalizing the number of colonies in treated wells to that in control wells.
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with this compound or transfect with RelA/p65 siRNA.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Protein Expression Analysis
1. Western Blotting for RelA/p65
-
Principle: This technique is used to detect the specific protein RelA/p65 in a cell lysate to confirm the knockdown efficiency of siRNA.
-
Protocol:
-
Transfect cells with RelA/p65 siRNA or a non-targeting control siRNA.
-
After the desired incubation period (e.g., 48-72 hours), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for RelA/p65 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the RelA/p65 band intensity to a loading control protein (e.g., β-actin, GAPDH).
-
Visualizing the Mechanisms
The following diagrams illustrate the NF-κB signaling pathway and the experimental workflows described in this guide.
Figure 1: NF-κB Signaling Pathway and Points of Intervention. This diagram illustrates the canonical NF-κB signaling cascade and highlights the distinct mechanisms of action of this compound and RelA/p65 siRNA.
Figure 2: Experimental Workflow for Comparing this compound and siRNA. This flowchart outlines the key steps involved in a typical experiment designed to compare the effects of this compound and RelA/p65 siRNA on cancer cells.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. Cell viability assay [bio-protocol.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unlocking Synergistic Potential: (-)-DHMEQ in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of (-)-DHMEQ with Standard Chemotherapeutic Agents.
(-)-Dehydroxymethylepoxyquinomicin (this compound) is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of cancer cell survival, proliferation, and chemoresistance. This guide provides a comprehensive comparison of the synergistic effects of this compound when combined with various chemotherapeutic agents, supported by experimental data and detailed protocols. By elucidating the mechanisms and quantitative outcomes of these combinations, this document aims to inform and guide future research and drug development efforts in oncology.
Quantitative Analysis of Synergistic Effects
The efficacy of combining this compound with standard chemotherapies has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from these studies, including IC50 values (the concentration of a drug that inhibits a biological process by 50%), combination indices (CI), and apoptosis rates. A CI value of less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.
Table 1: Synergistic Effects of this compound with Platinum-Based Chemotherapy in Ovarian Cancer Cells
| Cell Line | Drug | IC50 (µg/mL) - 72h | Combination Details | Combination Index (CI) | Apoptosis Rate (%) - 72h |
| A2780 | This compound | 21.24 | This compound (21.24 µg/mL) + Cisplatin (0.51 µg/mL) | < 1 (Synergistic) | - |
| Cisplatin | 0.51 | ||||
| Carboplatin | 15.11 | This compound (21.24 µg/mL) + Carboplatin (15.11 µg/mL) | < 1 (Synergistic) | Increased vs. single agents | |
| SKOV3 | This compound | 30.00 | This compound (30 µg/mL) + Cisplatin (1.5 µg/mL) | < 1 (Synergistic) | Control: ~5% This compound: ~10% Cisplatin: ~15% Combination: ~35% |
| Cisplatin | 1.50 | ||||
| Carboplatin | 45.00 | This compound (30 µg/mL) + Carboplatin (45 µg/mL) | < 1 (Synergistic) | Increased vs. single agents |
Data compiled from studies on ovarian cancer cell lines. Specific apoptosis percentages for all combinations were not consistently available in the reviewed literature.
Table 2: Synergistic Effects of this compound with Melphalan in Plasmacytoma Cells
| Cell Line | Drug | Treatment Concentration | Apoptosis Rate (%) - 24h |
| SP2/0 | Control | - | ~5% |
| This compound | 5 µg/mL | ~10% | |
| Melphalan | 2.5 µM | ~20% | |
| Combination | 5 µg/mL this compound + 2.5 µM Melphalan | ~45% |
Data from a study on mouse plasmacytoma cells, demonstrating a significant increase in apoptosis with the combination therapy[1].
Synergistic Effects of this compound with Gemcitabine in Pancreatic Cancer
In a preclinical mouse model of human pancreatic cancer with liver metastasis, the combination of this compound and gemcitabine demonstrated a stronger antitumor effect than either drug alone. This was evidenced by a significant reduction in the number of liver metastases and a marked increase in apoptosis within the metastatic foci for the combination group. However, specific quantitative data such as IC50 values from in vitro studies or precise tumor growth inhibition percentages and apoptosis rates for the combination versus single agents were not detailed in the reviewed literature. Further quantitative studies are warranted to fully elucidate the synergistic potential of this combination.
Mechanism of Action: Inhibition of the NF-κB Pathway
The synergistic effects of this compound with chemotherapy are primarily attributed to its potent inhibition of the NF-κB signaling pathway. In many cancers, constitutive activation of NF-κB promotes the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), cell cycle regulators (e.g., cyclin D1), and pro-inflammatory cytokines, all of which contribute to chemoresistance.
By blocking NF-κB activation, this compound prevents the nuclear translocation of NF-κB subunits (p65/p50), thereby downregulating the expression of these chemoresistance-conferring genes. This sensitizes cancer cells to the cytotoxic effects of chemotherapeutic agents, leading to enhanced apoptosis and reduced cell proliferation.
Experimental Workflows and Protocols
To ensure the reproducibility and validation of the synergistic effects of this compound, detailed experimental protocols are essential. Below are representative workflows and methodologies for key in vitro and in vivo experiments.
In Vitro Synergy Evaluation Workflow
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound, chemotherapeutic agents, and their combination on cancer cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or the combination of both for 24, 48, or 72 hours. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the drugs as described for the MTT assay.
-
After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Logical Relationship of Synergistic Action
The combination of this compound and chemotherapy creates a synergistic anti-cancer effect by targeting two critical aspects of cancer progression: the intrinsic survival mechanisms of the cancer cells and the direct cytotoxic damage induced by chemotherapy.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the synergistic potential of combining this compound with conventional chemotherapeutic agents like cisplatin, carboplatin, and melphalan. By targeting the NF-κB pathway, this compound effectively lowers the threshold for chemotherapy-induced apoptosis in cancer cells. The qualitative findings for the combination with gemcitabine are promising and highlight an urgent need for further quantitative in vitro and in vivo studies to establish optimal dosing and treatment schedules.
For drug development professionals, these findings suggest that this compound is a compelling candidate for further preclinical and clinical investigation as a chemosensitizing agent. Future research should focus on expanding the range of chemotherapeutic partners for this compound, exploring its efficacy in a wider array of cancer types, and conducting comprehensive in vivo studies to validate the in vitro synergy and assess the safety and pharmacokinetic profiles of these combination therapies.
References
A Head-to-Head Comparison of (-)-DHMEQ and (+)-DHMEQ Enantiomers in Cellular Signaling
For researchers, scientists, and drug development professionals, understanding the stereospecificity of bioactive molecules is paramount. This guide provides an objective comparison of the biological activities of the enantiomers of Dehydroxymethylepoxyquinomicin (DHMEQ), a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.
This document summarizes the differential effects of (-)-DHMEQ and (+)-DHMEQ, presenting supporting experimental data and detailed methodologies to aid in the selection and application of the appropriate enantiomer for research purposes.
Quantitative Comparison of Biological Activities
The primary biological target of DHMEQ is the NF-κB family of transcription factors, which play a critical role in inflammation, immunity, cell survival, and proliferation. The two enantiomers of DHMEQ exhibit a significant difference in their potency to inhibit NF-κB. In contrast, their effects on the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response, are surprisingly similar.
| Biological Target | Parameter | This compound | (+)-DHMEQ | Reference |
| NF-κB Inhibition | Relative Potency | ~10-fold more active | Less active | [1][2] |
| Nrf2 Activation | Relative Potency | Equally active | Equally active | [3] |
Mechanism of Action: Differential Inhibition of NF-κB
This compound is a potent, irreversible inhibitor of NF-κB.[4] It covalently binds to specific cysteine residues within the DNA-binding domain of several Rel family proteins, including p65, cRel, RelB, and p50, but not p52.[1][2] This covalent modification directly inhibits the DNA-binding activity of NF-κB, thereby preventing the transcription of its target genes.[1][3] This targeted action blocks both the canonical and non-canonical NF-κB pathways. The lower potency of (+)-DHMEQ in NF-κB inhibition suggests that the stereochemistry at the chiral centers of the molecule is crucial for the optimal interaction with the cysteine residues on the NF-κB proteins.
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the enantiomers of DHMEQ.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to treatment with DHMEQ enantiomers.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293, HeLa) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound or (+)-DHMEQ for a specified period (e.g., 2-6 hours).
-
Induce NF-κB activation with a stimulant such as TNF-α or IL-1β for the final 30-60 minutes of the treatment period.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
-
Luminometry:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition for each concentration of the DHMEQ enantiomers compared to the stimulated control.
-
Determine the IC50 values from the dose-response curves.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is employed to directly assess the DNA-binding activity of NF-κB.
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with this compound or (+)-DHMEQ and a stimulant as described for the luciferase assay.
-
Prepare nuclear extracts from the treated cells.
-
-
Probe Labeling:
-
Synthesize and label a double-stranded oligonucleotide probe containing a consensus NF-κB binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) label.
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes).
-
A "shift" in the mobility of the labeled probe indicates the formation of an NF-κB-DNA complex. The intensity of the shifted band corresponds to the amount of active NF-κB.
-
Nrf2 Activation Assay
This assay measures the activation of the Nrf2 transcription factor.
Protocol:
-
Cell Treatment:
-
Treat cells (e.g., neuronal cells) with various concentrations of this compound or (+)-DHMEQ.
-
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from the treated cells.
-
-
ELISA-based Assay:
-
Use a commercially available Nrf2 transcription factor assay kit.
-
Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site (Antioxidant Response Element - ARE).
-
Incubate to allow active Nrf2 to bind to the ARE.
-
Detect the bound Nrf2 using a specific primary antibody against Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the amount of activated Nrf2.
-
Experimental Workflow for Enantiomer Comparison
The following diagram illustrates a typical workflow for the head-to-head comparison of this compound and (+)-DHMEQ.
Conclusion
The enantiomers of DHMEQ exhibit distinct biological profiles. This compound is a significantly more potent inhibitor of the NF-κB pathway compared to its (+)-counterpart, making it the enantiomer of choice for studies focused on inhibiting inflammation and cancer cell proliferation driven by NF-κB. Conversely, both enantiomers are capable of activating the Nrf2 antioxidant pathway, with (+)-DHMEQ offering the potential to study Nrf2 activation with minimal confounding effects from potent NF-κB inhibition. This head-to-head comparison underscores the importance of stereochemistry in drug design and provides a clear rationale for the selection of the appropriate DHMEQ enantiomer for specific research applications.
References
- 1. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of (-)-DHMEQ: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ), a potent NF-κB inhibitor used in various research applications. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Safety and Handling Profile of this compound
Before initiating any disposal procedures, it is crucial to be aware of the chemical properties and potential hazards associated with this compound. While some safety data sheets (SDS) may classify it as non-hazardous, others indicate potential risks, necessitating a cautious approach.
| Property | Data | Source(s) |
| Synonyms | Dehydroxymethylepoxyquinomicin | [1] |
| Formula | C13H11NO5 | [1] |
| Molecular Weight | 261.23 g/mol | [1] |
| Appearance | Solid powder, white to beige | [2][3] |
| Solubility | Soluble in DMSO | [2][3] |
| Hazard Statements | May include H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [3] |
| Precautionary Statements | May include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[4] | [4] |
| Storage | Store at 2-8°C or -20°C as a solid powder.[2][3] In solvent, store at -80°C or -20°C.[2] | [2][3] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the detailed methodology for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile rubber gloves. Dispose of contaminated gloves after use.
-
Body Protection: Wear a laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, use a NIOSH-approved respirator.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place unused or expired solid this compound directly into a designated, clearly labeled hazardous waste container.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Contaminated Materials:
-
Collect items such as gloves, weighing paper, and paper towels that are contaminated with this compound in a separate, clearly labeled container for solid chemical waste.
-
-
Liquid Waste (Solutions):
-
Collect any solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Avoid mixing with incompatible materials.
-
-
Empty Containers:
-
Original containers of the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
3. Labeling and Storage of Waste:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(-)-Dehydroxymethylepoxyquinomicin" or "this compound".
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep containers tightly closed and away from incompatible materials.
-
4. Final Disposal Procedure:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.[1][5]
-
Documentation: Maintain accurate records of the disposed chemical, including the quantity and date of disposal.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical flow of operations for handling solid and liquid waste, as well as the decision-making process for personal protective equipment.
Caption: Workflow for the segregation and disposal of solid and liquid this compound waste.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
By following these detailed procedures and understanding the associated risks, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Handling of (-)-DHMEQ: A Guide for Laboratory Professionals
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent inhibitor of the NF-κB signaling pathway with significant applications in cancer and inflammation research.[1] As with any potent chemical compound, adherence to strict safety protocols is paramount to protect researchers and maintain a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| PPE Component | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. Outer glove should be changed frequently, especially if contaminated. | Nitrile gloves offer good resistance to a wide range of chemicals, including solvents like DMSO which are often used to dissolve this compound.[2][4][5][6] Double-gloving provides an extra layer of protection. |
| Eye and Face Protection | Chemical splash goggles. For operations with a higher risk of splashing (e.g., transferring larger volumes), a face shield worn over goggles is recommended. | Protects against eye irritation from airborne powder or splashes of solutions containing this compound.[2][7][8][9] |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator is recommended, especially when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure. All respirator use requires prior fit-testing and training. | Minimizes the risk of inhaling the powder, which can cause respiratory tract irritation.[2][10][11][12] |
| Protective Clothing | A long-sleeved lab coat, buttoned completely. Consider a disposable gown for procedures with a high risk of contamination. | Protects skin from contact with the compound. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safely handling this potent compound.
subgraph "cluster_Prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; color="#4285F4"; node [fillcolor="#F1F3F4"]; Prep_Area [label="Prepare Designated Area in Fume Hood"]; Don_PPE [label="Don Appropriate PPE"]; }
subgraph "cluster_Handling" { label="Handling"; style="filled"; fillcolor="#FFFFFF"; color="#34A853"; node [fillcolor="#F1F3F4"]; Unpack [label="Unpack and Inspect Container"]; Weigh [label="Weigh Compound (Tare Method)"]; Prepare_Sol [label="Prepare Stock Solution"]; }
subgraph "cluster_Cleanup" { label="Cleanup & Disposal"; style="filled"; fillcolor="#FFFFFF"; color="#EA4335"; node [fillcolor="#F1F3F4"]; Decontaminate [label="Decontaminate Work Area"]; Doff_PPE [label="Doff PPE Correctly"]; Dispose [label="Dispose of Waste"]; }
Prep_Area -> Don_PPE [label="1. Setup"]; Don_PPE -> Unpack [label="2. Ready"]; Unpack -> Weigh [label="3. Proceed"]; Weigh -> Prepare_Sol [label="4. Solubilize"]; Prepare_Sol -> Decontaminate [label="5. Experiment Complete"]; Decontaminate -> Doff_PPE [label="6. Clean"]; Doff_PPE -> Dispose [label="7. Final Step"]; }
Caption: Workflow for Safe Handling of this compound.Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Always handle powdered this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[13][14]
-
Cover the work surface with a disposable absorbent liner.
-
Assemble all necessary equipment (e.g., analytical balance, weigh paper, spatulas, vials, solvent) before starting.
-
-
Weighing the Compound:
-
To minimize the generation of airborne dust, use the "tare method":
-
Place a closed, empty container on the analytical balance and tare it.
-
Move the container to the fume hood.
-
Carefully add the desired amount of this compound powder to the container and securely close it.
-
Return the closed container to the balance to get the final weight.[13]
-
-
Use anti-static weigh boats or an anti-static gun to prevent powder from scattering due to static electricity.[13]
-
-
Preparing the Stock Solution:
-
This compound is often dissolved in dimethyl sulfoxide (DMSO).[15]
-
In the fume hood, carefully add the solvent to the vial containing the weighed powder.
-
Rinse the weigh paper with the solvent and add it to the vial to ensure a complete transfer.
-
Cap the vial and vortex or sonicate until the compound is fully dissolved.
-
-
Decontamination and Cleanup:
-
Wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol) to decontaminate them.
-
Place all disposable items that came into contact with this compound (e.g., gloves, weigh paper, absorbent liner) into a designated hazardous waste container.[2]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent liners, and any unused this compound powder. Place these items in a clearly labeled, sealed plastic bag and then into a designated solid hazardous waste container.
-
Liquid Waste: Solutions of this compound in solvents like DMSO should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not pour this compound solutions down the drain.[16][17]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[15][18] After rinsing, the container can be disposed of as regular lab glass, with the label defaced.
Emergency Response Plan: Chemical Spill
In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.
subgraph "cluster_Immediate" { label="Immediate Actions"; style="filled"; fillcolor="#FFFFFF"; color="#FBBC05"; node [fillcolor="#F1F3F4"]; Alert [label="Alert Others & Evacuate Area"]; Assess [label="Assess the Spill"]; }
subgraph "cluster_Containment" { label="Containment & Cleanup"; style="filled"; fillcolor="#FFFFFF"; color="#EA4335"; node [fillcolor="#F1F3F4"]; Contain [label="Contain the Spill"]; Cleanup [label="Clean Up the Spill"]; }
subgraph "cluster_FollowUp" { label="Follow-Up"; style="filled"; fillcolor="#FFFFFF"; color="#4285F4"; node [fillcolor="#F1F3F4"]; Decontaminate_Spill [label="Decontaminate the Area"]; Dispose_Spill [label="Dispose of Cleanup Materials"]; Report [label="Report the Incident"]; }
Alert -> Assess [label="1. Safety First"]; Assess -> Contain [label="2. If Safe to Do So"]; Contain -> Cleanup [label="3. Use Spill Kit"]; Cleanup -> Decontaminate_Spill [label="4. Thorough Cleaning"]; Decontaminate_Spill -> Dispose_Spill [label="5. Waste Management"]; Dispose_Spill -> Report [label="6. Documentation"]; }
Caption: Emergency Response Plan for a this compound Spill.Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Personal Protective Equipment: Before approaching the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain and Clean:
-
For solid spills: Gently cover the powder with damp paper towels to avoid generating dust. Use a dustpan and brush or a scoop to carefully collect the material. Place it in a sealed bag for disposal.[5]
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).[19] Work from the outside of the spill inwards. Scoop up the absorbent material and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials are considered hazardous waste and must be disposed of according to the disposal plan.
-
Report: Report the incident to your supervisor and EHS department as per your institution's policy.
References
- 1. kingstonhsc.ca [kingstonhsc.ca]
- 2. unthsc.edu [unthsc.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. acs.org [acs.org]
- 6. acs.org [acs.org]
- 7. What Type of Eye Protection Should I Use When Working with Chemicals? — jspsafety Support [support.jspsafety.com]
- 8. Eye and Face Protection for Areas with Chemicals | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. 3.3.1 Eye Protection Selection | Environment, Health and Safety [ehs.cornell.edu]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. schc.memberclicks.net [schc.memberclicks.net]
- 12. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 14. web.uri.edu [web.uri.edu]
- 15. vumc.org [vumc.org]
- 16. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 17. uwaterloo.ca [uwaterloo.ca]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. westlab.com [westlab.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
